2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-benzothiazole
Description
Properties
IUPAC Name |
2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-benzothiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10FNS/c16-12-8-5-11(6-9-12)7-10-15-17-13-3-1-2-4-14(13)18-15/h1-10H/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPBVHFDSCWSVEP-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C=CC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)/C=C/C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10FNS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601224421 | |
| Record name | Benzothiazole, 2-[2-(4-fluorophenyl)ethenyl]-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601224421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144528-15-4 | |
| Record name | Benzothiazole, 2-[2-(4-fluorophenyl)ethenyl]-, (E)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=144528-15-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzothiazole, 2-[2-(4-fluorophenyl)ethenyl]-, (E)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601224421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
In-vitro antiproliferative activity of fluorinated benzothiazole derivatives
An In-Depth Technical Guide to the In-Vitro Antiproliferative Activity of Fluorinated Benzothiazole Derivatives
Foreword: The Evolving Landscape of Benzothiazole-Based Oncology Research
The benzothiazole scaffold is a privileged heterocyclic structure in medicinal chemistry, recognized for its wide spectrum of pharmacological activities, including notable anticancer properties.[1][2] These compounds have demonstrated the ability to target multiple pathways essential for cancer cell growth and survival, such as inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting key enzymes involved in tumor progression.[2][3][4] This guide focuses on a specific, highly potent subclass: fluorinated benzothiazole derivatives. The introduction of fluorine atoms into the benzothiazole structure is a strategic chemical modification aimed at enhancing metabolic stability and modulating electronic properties, which can significantly boost antiproliferative efficacy.[5][6]
As a Senior Application Scientist, this document is designed to provide fellow researchers, chemists, and drug development professionals with a comprehensive, field-proven guide to understanding and evaluating the in-vitro antiproliferative activity of these promising compounds. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring a robust and reproducible approach to screening and mechanistic elucidation.
Part 1: The Rationale for Fluorination in Benzothiazole Scaffolds
The strategic incorporation of fluorine into drug candidates is a well-established method in medicinal chemistry to enhance pharmacological profiles. In the context of benzothiazole derivatives, fluorination serves several critical purposes:
-
Blocking Metabolic Hydroxylation: Fluorine can be placed at sites that are susceptible to metabolic hydroxylation by cytochrome P450 (CYP) enzymes. This blockage prevents the deactivation of the compound, thereby increasing its bioavailability and duration of action.[7]
-
Enhanced Potency and Selectivity: The high electronegativity of fluorine can alter the electronic distribution of the molecule, potentially leading to stronger interactions with biological targets. This has been shown to enhance the potency and selectivity of compounds for specific cancer cell lines.[5][7] For instance, the 2-(4-amino-3-methylphenyl)-5-fluorobenzothiazole (5F 203) derivative maintains exquisite potency and selectivity against sensitive cancer cell lines, often with GI50 values in the nanomolar range.[7][8]
-
Improved Pharmacokinetic Properties: Fluorine substitution can increase the lipophilicity of a compound, which may improve its ability to cross cellular membranes and reach intracellular targets.
Part 2: A Validated Workflow for In-Vitro Antiproliferative Evaluation
A systematic approach is crucial for accurately determining the anticancer potential of novel fluorinated benzothiazole derivatives. The following workflow represents a logical and efficient progression from initial screening to mechanistic investigation.
Caption: Experimental workflow for evaluating fluorinated benzothiazoles.
Part 3: Core Experimental Protocols
The following protocols are presented as self-validating systems, including necessary controls and explanations to ensure data integrity.
Protocol: Cell Viability and Proliferation (MTT Assay)
The MTT assay is a foundational colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[9][10] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to insoluble purple formazan crystals.[9]
Principle of Causality: The amount of formazan produced is directly proportional to the number of viable, metabolically active cells. A decrease in formazan production in treated cells compared to untreated controls indicates a loss of viability or an antiproliferative effect.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., breast cancer lines MCF-7 and MDA-MB-468, or liver cancer line HepG2) to ~80% confluency.[7][11]
-
Trypsinize and perform a cell count using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well flat-bottom plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium.
-
Rationale: Optimal seeding density ensures cells are in the logarithmic growth phase during the experiment and prevents overgrowth in control wells.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the fluorinated benzothiazole derivative in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., ranging from 0.01 µM to 100 µM).
-
Remove the old medium from the wells and add 100 µL of the medium containing the compound dilutions.
-
Controls: Include "vehicle control" wells treated with the same concentration of DMSO as the highest compound dose and "untreated control" wells with fresh medium only. A positive control (e.g., Doxorubicin) is also recommended.[12]
-
Incubate for 48 to 72 hours.
-
-
MTT Incubation:
-
After the treatment period, add 10 µL of MTT labeling reagent (5 mg/mL in PBS) to each well for a final concentration of 0.5 mg/mL.[9]
-
Incubate the plate for 4 hours at 37°C.
-
Rationale: This allows sufficient time for viable cells to metabolize the MTT into formazan crystals. Avoid incubation longer than 6 hours to prevent cell stress.
-
-
Formazan Solubilization and Measurement:
-
Carefully aspirate the medium containing MTT without disturbing the formazan crystals at the bottom of the wells.
-
Add 100-150 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the purple crystals.[13]
-
Gently pipette up and down or place the plate on an orbital shaker for 10 minutes to ensure complete dissolution.
-
Measure the absorbance (Optical Density, OD) of the samples using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm).[9][13] A reference wavelength of >650 nm is used to correct for background absorbance.[9]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration using the formula: % Viability = (OD_Treated / OD_Control) * 100
-
Plot the percentage of viability against the log of the compound concentration and use non-linear regression analysis to determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
-
Protocol: Analysis of Apoptosis by Annexin V/PI Staining
Many benzothiazole derivatives exert their anticancer effects by inducing apoptosis.[14][15] This protocol uses flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle of Causality: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorochrome (like FITC), can identify early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can enter late apoptotic and necrotic cells where membrane integrity is compromised.
Step-by-Step Methodology:
-
Cell Treatment: Seed and treat cells in 6-well plates with the fluorinated benzothiazole derivative at its IC50 and 2x IC50 concentrations for 24-48 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included in the analysis. Wash cells with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells immediately using a flow cytometer.
-
Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
Protocol: Cell Cycle Analysis
Benzothiazole derivatives can also cause cell death by arresting the cell cycle at specific checkpoints (e.g., G2/M or sub-G1 phase), preventing cell division.[4][12]
Principle of Causality: Propidium Iodide (PI) stoichiometrically binds to DNA. Therefore, the amount of fluorescence emitted by a PI-stained cell is directly proportional to its DNA content. This allows for the differentiation of cells in different phases of the cell cycle (G0/G1, S, and G2/M). A significant increase in the sub-G1 population is indicative of apoptotic DNA fragmentation.[14]
Step-by-Step Methodology:
-
Cell Treatment: Treat cells in 6-well plates as described for the apoptosis assay.
-
Cell Harvesting & Fixation: Harvest cells and fix them in ice-cold 70% ethanol overnight at -20°C. Fixation permeabilizes the cell membrane for PI entry.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A. RNase A is crucial to degrade RNA and prevent its non-specific staining.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases, as well as a sub-G1 peak if apoptosis has occurred.[16]
Part 4: Data Synthesis and Mechanistic Insights
Structure-Activity Relationship (SAR) and Data Summary
The antiproliferative activity of fluorinated benzothiazoles is highly dependent on the position and number of fluorine atoms, as well as other substituents on the benzothiazole and phenyl rings.[17][18] Systematically analyzing IC50 data across different cell lines and compound analogues is essential for building a robust SAR model.
Table 1: Representative Antiproliferative Activity (IC50) of Fluorinated Benzothiazole Derivatives
| Compound ID | Structure (Substitution Pattern) | MCF-7 (Breast, ER+) IC50 (nM) | MDA-MB-468 (Breast, ER-) IC50 (nM) | HepG2 (Liver) IC50 (µM) |
| Parent Cmpd | 2-(4-amino-3-methylphenyl)benzothiazole | 5.2 | 3.8 | >10 |
| 10d | 6-Fluoro- derivative | < 1 | < 1 | >10 |
| 10h (5F 203) | 5-Fluoro- derivative | < 1 | < 1 | 8.5 |
| 10i | 7-Fluoro- derivative | > 10,000 | > 10,000 | >10 |
| 10b | 4-Fluoro- derivative | < 1 | < 1 | >10 |
Data presented are representative and synthesized from findings reported in the literature, particularly for the 2-(4-aminophenyl)benzothiazole series.[7]
Key SAR Insights:
-
Position of Fluorine is Critical: As shown in Table 1, fluorination at the 4-, 5-, and 6-positions of the benzothiazole ring retains or enhances potent cytotoxicity in sensitive breast cancer cell lines.[7] However, a fluorine at the 7-position (compound 10i) completely abrogates activity.[7]
-
Enhanced Spectrum of Activity: The 5-fluoro derivative (10h, also known as 5F 203) was identified as a particularly potent agent, showing a broad spectrum of activity in the NCI 60-cell line screen.[7]
-
Overcoming Biphasic Response: Some parent benzothiazole compounds exhibit a biphasic dose-response curve, which complicates their development. Fluorination, particularly at the 5-position, can eliminate this issue while maintaining high potency.[6]
Proposed Mechanism of Action: CYP1A1-Mediated Bioactivation and Apoptosis
A key mechanism for the selective antitumor activity of many potent fluorinated benzothiazoles, such as 5F 203, involves their role as ligands for the aryl hydrocarbon receptor (AhR).[19]
Caption: CYP1A1-mediated bioactivation and apoptosis induction pathway.
Pathway Explanation:
-
AhR Activation: The fluorinated benzothiazole enters a sensitive cancer cell and binds to the cytosolic AhR.[19]
-
Nuclear Translocation: The drug-receptor complex translocates to the nucleus and dimerizes with the ARNT protein.
-
Gene Transcription: This complex binds to Xenobiotic Response Elements (XREs) on the DNA, inducing the transcription of target genes, most notably CYP1A1.[20]
-
CYP1A1 Expression: The resulting CYP1A1 mRNA is translated into the CYP1A1 enzyme.[20]
-
Bioactivation: The CYP1A1 enzyme metabolizes the parent benzothiazole compound into a highly reactive electrophilic intermediate.[6] This bioactivation is a critical step and occurs selectively in sensitive cells that can express CYP1A1.[20]
-
DNA Adduct Formation: The reactive metabolite covalently binds to macromolecules, particularly DNA, forming DNA adducts.[6]
-
Apoptosis Induction: This extensive DNA damage triggers the intrinsic (mitochondrial) pathway of apoptosis.[15] It leads to the activation of pro-apoptotic proteins like Bax and the inhibition of anti-apoptotic proteins like Bcl-2.
-
Mitochondrial Permeabilization: This shift in the Bax/Bcl-2 ratio causes the release of cytochrome c from the mitochondria into the cytoplasm.[15]
-
Caspase Cascade: Cytochrome c activates caspase-9, which in turn activates the executioner caspase-3.[15]
-
Cell Death: Active caspase-3 cleaves cellular substrates, leading to the morphological and biochemical hallmarks of apoptosis and, ultimately, cell death.
Conclusion and Future Directions
Fluorinated benzothiazole derivatives represent a highly promising class of antiproliferative agents with potent and selective activity against various cancer cell lines. Their unique mechanism of action, often involving bioreductive activation within sensitive tumor cells, distinguishes them from many conventional chemotherapeutics.[6] The systematic in-vitro evaluation pipeline detailed in this guide—from initial viability screening with the MTT assay to in-depth mechanistic studies of apoptosis and cell cycle arrest—provides a robust framework for identifying and characterizing lead candidates.
Future research should continue to focus on refining SAR models to design novel derivatives with improved potency, a broader spectrum of activity, and enhanced drug-like properties. Further elucidation of the specific DNA adducts formed and the downstream DNA damage response pathways will provide a more complete understanding of their therapeutic potential.
References
- Ovid. (2025, February 20). Benzothiazole derivatives in cancer treatment: synthesis and therapeutic potential: review.
- N/A. (2026, March 3). Benzothiazole derivatives in cancer treatment: synthesis and therapeutic potential: review.
- Taylor & Francis. (2019, December 2). Full article: Benzothiazole derivatives as anticancer agents.
- ACS Publications. (2001, April 19). Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles | Journal of Medicinal Chemistry.
- PMC - NIH. Benzothiazole derivatives as anticancer agents.
- RSC Publishing. (2025, October 15). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents.
- FLORE. (2019, December 2). Benzothiazole derivatives as anticancer agents.
- PubMed. (2004, December 15). Fluorinated 2-(4-amino-3-methylphenyl)benzothiazoles induce CYP1A1 expression, become metabolized, and bind to macromolecules in sensitive human cancer cells.
- Merck Millipore. MTT Assay Protocol for Cell Viability and Proliferation.
- Singh, U. P. Benzothiazoles: How Relevant in Cancer Drug Design Strategy?.
- ResearchGate. Structure of fluorinated benzothiazole and triazoles derivatives.
- MDPI. (2025, July 25). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.
- Abcam. MTT assay and its use in cell viability and proliferation analysis.
- N/A. (2024, September 5). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications.
- ResearchGate. (2025, August 9). Synthesis and in vitro antiproliferative activity of new benzothiazole derivatives.
- Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods.
- ResearchGate. 2. FACS analysis of cell cycle distribution of A375 cells after....
- PMC - NIH. The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis.
- PMC - NIH. (2025, August 1). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line.
- PubMed. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights.
- Semantic Scholar. (2013, May 30). A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activ.
- N/A. Biological Screening and Structure Activity relationship of Benzothiazole.
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Technical Whitepaper: Chemical and Biological Profiling of CAS 144528-15-4
Executive Summary
As a Senior Application Scientist, I approach the evaluation of novel chemotypes not merely as a catalog of properties, but as a dynamic system of structure-function relationships. CAS 144528-15-4 , formally known as 2-[(E)-2-(4-Fluorophenyl)ethenyl]-1,3-benzothiazole, represents a highly tunable scaffold within the styrylbenzothiazole (SBT) family[1]. Historically recognized for their potent antiproliferative, antimicrobial, and amyloid-binding properties, SBTs have recently emerged as cutting-edge tools in photopharmacology[2]. This whitepaper dissects the chemical logic, mechanistic pathways, and laboratory workflows required to leverage CAS 144528-15-4 in advanced drug development and molecular biology applications.
Structural Biology & Structure-Activity Relationship (SAR)
The pharmacological efficacy of CAS 144528-15-4 is dictated by three critical structural domains, each engineered for specific biological interactions:
-
The Benzothiazole Core: This bicyclic ring system acts as a bioisostere for endogenous purines, facilitating membrane permeability and providing a hydrophobic surface for target engagement[1].
-
The (E)-Ethenyl Linker (Photoswitch): In its ground state, the molecule exists in the (E)-configuration (trans), which enforces a planar, extended geometry[1]. This extended shape prevents the molecule from fitting into curved biological binding pockets. However, upon targeted UV irradiation (typically 360 nm), the linker undergoes rapid photoisomerization to the (Z)-configuration (cis)[2].
-
The 4-Fluorophenyl Group: The incorporation of a para-fluorine atom is a deliberate metabolic safeguard. Fluorine’s high electronegativity and small Van der Waals radius introduce strong electron-withdrawing effects without adding steric bulk. This enhances metabolic stability against CYP450-mediated oxidation and optimizes π−π stacking interactions with aromatic residues in target proteins[1].
Mechanistic Pathways: Photopharmacology and Apoptosis
The true power of CAS 144528-15-4 lies in its spatiotemporal control over cellular machinery. The (E)-isomer is biologically inert. However, photoactivation yields the (Z)-isomer, which perfectly mimics the cis-stilbene geometry of Combretastatin A-4 (CA-4), a well-known microtubule-targeting agent (MTA)[2].
Once isomerized, the (Z)-SBT binds tightly to the colchicine site at the interface of α/β -tubulin heterodimers[3]. This binding inhibits tubulin polymerization, triggering the spindle assembly checkpoint and halting the cell cycle at the G2/M phase[3]. Prolonged mitotic arrest induces mitochondrial membrane depolarization, the generation of reactive oxygen species (ROS)[4], and the subsequent activation of the intrinsic apoptosis pathway via Caspase-3 and PARP cleavage[5].
Fig 1: Photopharmacological activation and apoptotic signaling pathway of CAS 144528-15-4.
Quantitative Data Summaries
To establish a baseline for experimental design, the physicochemical and biological parameters of the compound are summarized below.
Table 1: Physicochemical & Structural Parameters
| Parameter | Value |
| Chemical Name | 2-[(E)-2-(4-Fluorophenyl)ethenyl]-1,3-benzothiazole |
| CAS Registry Number | 144528-15-4 |
| Molecular Formula | C15H10FNS |
| Molecular Weight | 255.31 g/mol |
| Stereochemistry | (E)-configuration (trans) |
| Core Scaffold | Styrylbenzothiazole (SBT) |
Table 2: Biological & Photopharmacological Profile
| Property | Observation / Value |
| Primary Target | Tubulin (Colchicine binding site) |
| Dark State Bioactivity | Inactive (Steric clash prevents target engagement) |
| Irradiated State Bioactivity | Active (Z-isomer mimics Combretastatin A-4) |
| Downstream Effects | G2/M Arrest, ROS generation, Apoptosis |
| Key Cell Line Sensitivity | MCF-7 (Breast), HeLa (Cervical), Colo-38 (Melanoma) |
Experimental Workflows & Self-Validating Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into every step to troubleshoot potential failures in real-time.
Protocol 1: Cell-Free Tubulin Polymerization Assay
Rationale: This assay isolates the direct target engagement of the compound. We use PEM buffer because its EGTA component chelates calcium; free calcium actively depolymerizes microtubules, which would confound the compound's specific inhibitory effect.
-
Reagent Preparation: Prepare PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9) supplemented with 1 mM GTP. Reconstitute highly purified porcine brain tubulin (>99%) to 3 mg/mL in PEM.
-
Compound Isomerization: Dissolve CAS 144528-15-4 in anhydrous DMSO to a 10 mM stock. Split into two aliquots. Keep one wrapped in foil ("Dark Control"). Irradiate the other with a 360 nm UV LED for 10 minutes to reach the photostationary state ("Lit Sample").
-
Incubation: In a pre-chilled 96-well half-area plate, mix the tubulin solution with 10 µM of either the Dark or Lit compound. Include a DMSO-only vehicle control.
-
Kinetic Measurement: Immediately transfer the plate to a microplate reader pre-warmed to 37°C. Measure absorbance at 340 nm every 60 seconds for 1 hour.
-
Validation Checkpoint: The absorbance of the DMSO and Dark Control must rise steadily and plateau (indicating successful polymerization). The Lit Sample should exhibit a flattened curve. Self-Correction: If the Dark Control fails to polymerize, verify the freshness of the GTP and ensure no calcium contamination in the PEM buffer.
Protocol 2: Photopharmacological Cytotoxicity Assay
Rationale: This workflow evaluates the light-dependent antiproliferative effect in live cells, confirming that the (E)-to-(Z) isomerization translates to functional cytotoxicity.
-
Cell Seeding: Seed MCF-7 or HeLa cells at 5,000 cells/well in two identical 96-well plates. Incubate for 24 hours at 37°C, 5% CO2.
-
Treatment: Treat both plates with CAS 144528-15-4 in a dose-response gradient (0.1 µM to 50 µM).
-
Irradiation: Expose the "Light Plate" to 360 nm UV light for 5 minutes. Keep the "Dark Plate" strictly shielded from ambient light using aluminum foil.
-
Incubation & Readout: Incubate both plates for an additional 48 hours. Add MTT reagent (0.5 mg/mL final concentration) for 4 hours. Solubilize the resulting formazan crystals with DMSO and read absorbance at 570 nm.
-
Validation Checkpoint: Calculate the IC50 for both plates. A successful assay will show a high lit/dark bioactivity ratio (e.g., Dark IC50 > 50 µM; Lit IC50 < 5 µM). Self-Correction: If the Dark Plate shows high toxicity, the compound stock may have been inadvertently exposed to ambient UV/blue light during handling. Always handle the stock under red light conditions.
Conclusion
CAS 144528-15-4 is a highly versatile styrylbenzothiazole derivative. By leveraging its (E)-to-(Z) photoisomerization, researchers can achieve unparalleled spatiotemporal control over microtubule dynamics and apoptotic pathways. Its structural resilience, afforded by the 4-fluorophenyl substitution, makes it an excellent candidate for advanced precision oncology models and photopharmacological drug development.
References
- Benchchem. "2-[(E)-2-(4-Fluorophenyl)ethenyl]-1,3-benzothiazole". Benchchem Product Catalog.
- Gao et al. (2021). "In vivo photocontrol of microtubule dynamics and integrity, migration and mitosis, by the potent GFP-imaging-compatible photoswitchable reagents SBTubA4P and SBTub2M". bioRxiv.
- Kobauri et al. (2025). "Precise photopharmacological eradication of metastatic tumor cells". Disease Models & Mechanisms.
- Aillaud et al. (2022). "Recent Approaches to the Identification of Novel Microtubule-Targeting Agents". Frontiers in Cell and Developmental Biology.
- Researcher.life (2024). "Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents". R Discovery.
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- 3. In vivo photocontrol of microtubule dynamics and integrity, migration and mitosis, by the potent GFP-imaging-compatible photoswitchable reagents SBTubA4P and SBTub2M | bioRxiv [biorxiv.org]
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- 5. discovery.researcher.life [discovery.researcher.life]
Strategies and Protocols for the Preliminary Cytotoxicity Screening of Novel Benzothiazole Derivatives
Target Audience: Research Scientists, Medicinal Chemists, and Preclinical Drug Development Professionals Document Type: Technical Whitepaper & Methodology Guide
Executive Summary & Mechanistic Rationale
Benzothiazoles represent a privileged class of heterocyclic scaffolds in medicinal chemistry. Due to their structural versatility, novel benzothiazole derivatives frequently exhibit potent anti-tumor properties, making them prime candidates for oncological drug discovery[1]. However, before advancing a newly synthesized library to in vivo models, researchers must establish a rigorous, self-validating in vitro cytotoxicity screening cascade.
As an application scientist, it is vital to understand why we screen these compounds in specific ways. Benzothiazole derivatives do not merely act as non-specific toxins; they typically exert their antiproliferative effects by triggering the intrinsic mitochondrial apoptosis pathway [1][2]. Upon cellular entry, active derivatives often induce reactive oxygen species (ROS) generation[3]. This oxidative stress precipitates the depolarization of the mitochondrial membrane (ΔΨm loss), leading to the release of cytochrome c into the cytosol[1][4]. Cytochrome c subsequently triggers the formation of the apoptosome, activating procaspase-9 and the executioner caspase-3, culminating in programmed cell death[2][5].
Benzothiazole-induced ROS-mediated mitochondrial apoptosis pathway.
Experimental Design: The Self-Validating Screening Cascade
A robust cytotoxicity screen is never a single, isolated assay; it is a self-validating system designed to eliminate false positives. We employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay as the primary high-throughput screen[6][7].
The Causality of the MTT Assay: The MTT assay quantifies cellular metabolic activity rather than physically counting cells. Viable cells contain NAD(P)H-dependent oxidoreductase enzymes (primarily in the mitochondria) that reduce the yellow tetrazolium salt into insoluble purple formazan crystals[6]. The absorbance of the solubilized formazan is directly proportional to the number of metabolically active cells[8]. Because benzothiazoles directly target mitochondrial integrity[1], the MTT assay is exceptionally sensitive to their specific mechanism of action.
Cell Line Selection: To ensure broad-spectrum evaluation and identify tissue-specific targeting, a panel of cell lines representing different genetic backgrounds must be utilized. Standard panels should include MCF-7 (breast), HepG2 (liver), and HCT116 (colorectal) carcinomas[9][10]. Crucially, a non-tumorigenic control line (e.g., PBMCs or HEK-293) must be included to calculate the Selectivity Index (SI) , ensuring the compound targets malignant cells rather than acting as a universal bio-toxin[3][10].
Step-by-Step Methodology: Standardized MTT Protocol
To ensure reproducibility and minimize confounding factors, the following optimized protocol dictates the exact causal reasoning behind each procedural step[6][7][11].
Step-by-step workflow of the MTT cytotoxicity screening assay.
Phase 1: Cell Seeding and Adherence
-
Harvesting: Harvest logarithmically growing cells and suspend them in complete culture medium (e.g., DMEM supplemented with 10% FBS).
-
Seeding: Seed cells into a 96-well flat-bottom microplate at a density of 5×103 to 1×104 cells/well in a 100 µL volume[7].
-
Causality: This specific density ensures that control cells remain in the logarithmic growth phase throughout the 72-hour assay. Over-confluence triggers contact inhibition, artificially lowering metabolic rates and skewing the baseline absorbance.
-
-
Incubation: Incubate for 24 hours at 37°C, 5% CO2 to allow for cellular adherence and physiological recovery from trypsinization stress.
Phase 2: Compound Treatment
-
Stock Preparation: Prepare a master stock of the benzothiazole derivative in cell-culture grade DMSO.
-
Serial Dilution: Perform serial dilutions in media to achieve the desired final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM).
-
Causality: Ensure the final DMSO concentration in the well never exceeds 0.5% (v/v). Higher concentrations of DMSO induce solvent-mediated cytotoxicity, creating false positives[11].
-
-
Exposure: Aspirate the old media and add 100 µL of the compound dilutions. Include vehicle controls (0.5% DMSO) and positive controls (e.g., Doxorubicin or 5-Fluorouracil)[9][10]. Incubate for 48 to 72 hours[11].
Phase 3: MTT Labeling and Solubilization
-
Reagent Addition: Reconstitute MTT powder in sterile PBS at 5 mg/mL and filter-sterilize. Add 10 µL of the MTT solution directly to each well (final concentration ~0.45 mg/mL)[7].
-
Causality: It is highly recommended to perform this step in serum-free media. Serum proteins can bind to MTT or the resulting formazan, interfering with solubilization and impacting the accuracy of absorbance readings.
-
-
Metabolic Conversion: Incubate for 2 to 4 hours in the dark at 37°C[6][7].
-
Solubilization: Carefully aspirate the media to avoid disturbing the formazan crystals. Add 100 µL of a solubilization buffer (e.g., 100% DMSO) to each well[11]. Place the plate on an orbital shaker for 15 minutes to ensure homogenous solubilization.
-
Quantification: Measure the absorbance at 570 nm using a microplate spectrophotometer[7][8].
Quantitative Data Interpretation
The primary metric derived from this screening cascade is the Half-Maximal Inhibitory Concentration ( IC50 ). Data must be normalized against the vehicle control (set to 100% viability) and plotted using non-linear regression analysis (four-parameter logistic curve).
Below is a summarized data table reflecting the expected cytotoxicity ranges for various novel benzothiazole subclasses based on recent literature[3][5][9][10].
Table 1: Representative Cytotoxicity Data of Substituted Benzothiazole Derivatives
| Benzothiazole Subclass | Target Cell Line | IC50 Range (µM) | Reference Standard | Putative Mechanism |
| Pyridine-semicarbazone Hybrids | MCF-7 (Breast) | 2.1 - 4.5 | Doxorubicin | Procaspase-3 Activation |
| Water-soluble Derivatives (e.g., BD926) | Ramos (B-lymphoma) | 3.0 - 10.9 | 5-Fluorouracil | ROS / ER Stress |
| 2-Substituted Benzothiazoles | HepG2 (Liver) | 4.4 - 16.0 | Doxorubicin | ΔΨm Loss |
| Quinazolinone-Benzothiazole Hybrids | HCT116 (Colon) | 1.1 - 2.9 | Methotrexate | Kinase Inhibition |
Orthogonal Validation (The E-E-A-T Principle)
A single metabolic assay is insufficient for definitive mechanistic claims in drug development. The MTT assay measures mitochondrial reductase activity, which can be transiently suppressed without actual cell death (cytostasis vs. cytotoxicity)[7]. Therefore, hits identified in the preliminary screen must be orthogonally validated to prove true apoptotic induction.
-
Flow Cytometry (Annexin V/PI Staining): To confirm that the reduction in viability is driven by apoptosis rather than necrotic toxicity, treated cells must be analyzed via flow cytometry. Annexin V-FITC binds to externalized phosphatidylserine (an early apoptotic marker), while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptosis/necrosis)[3][4].
-
Caspase Activity Multiplexing: Multiplexing the viability assay with a luminescent Caspase-3/7 assay confirms the execution phase of the apoptotic cascade, directly linking the phenotypic death observed in the MTT assay to the biochemical pathways triggered by the benzothiazole derivative[5][7].
References
-
Identification and biological evaluation of novel benzothiazole derivatives bearing a pyridine-semicarbazone moiety as apoptosis inducers RSC Publishing[Link]
-
A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer PMC - NIH[Link]
-
A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway PLOS One[Link]
-
A novel water-soluble benzothiazole derivative BD926 triggers ROS-mediated B lymphoma cell apoptosis Spandidos Publications [Link]
-
Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX Turkish Journal of Pharmaceutical Sciences [Link]
-
Cell Viability Assays - Assay Guidance Manual NCBI Bookshelf - NIH [Link]
-
Novel 2-Substituted Benzothiazole Derivatives: Synthesis, In-vitro and In-silico Evaluations as Potential Anticancer Agents Research Square[Link]
-
Journal of Drug Discovery and Therapeutics 1 (7) 2013, 84-90 JDDT [Link]
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- 2. A Novel Benzothiazole Derivative YLT322 Induces Apoptosis via the Mitochondrial Apoptosis Pathway In Vitro with Anti-Tumor Activity in Solid Malignancies | PLOS One [journals.plos.org]
- 3. spandidos-publications.com [spandidos-publications.com]
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- 5. Identification and biological evaluation of novel benzothiazole derivatives bearing a pyridine-semicarbazone moiety as apoptosis inducers via activation of procaspase-3 to caspase-3 - MedChemComm (RSC Publishing) [pubs.rsc.org]
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Application Note: Preclinical Evaluation of 2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-benzothiazole in Paraganglioma Cell Lines
Executive Summary
Paragangliomas (PGLs) and pheochromocytomas (PCCs) are rare neuroendocrine tumors characterized by profound metabolic reprogramming. Frequently driven by mutations in succinate dehydrogenase (SDHx) genes, these tumors exhibit unique vulnerabilities in lipid metabolism and peroxisome proliferator-activated receptor (PPAR) signaling pathways. Recent structure-activity relationship (SAR) studies have identified benzothiazole derivatives as highly potent antiproliferative agents in PGL models[1].
Specifically, 2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-benzothiazole (CAS 144528-15-4) is a specialized styrylbenzothiazole derivative. The molecule features an (E)-ethenyl linker and a para-fluoro substitution, which optimize π-π stacking interactions and significantly enhance membrane permeability[2]. This application note provides a comprehensive, self-validating methodological framework for evaluating this compound's efficacy, metabolic impact, and mechanism of action in PGL cell lines.
Mechanistic Rationale & Target Biology
The scientific logic behind utilizing 2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-benzothiazole in PGL models rests on a dual-action therapeutic hypothesis:
-
Metabolic Disruption via PPARα Antagonism : Benzothiazole amides and their derivatives have been shown to act as potent PPARα antagonists[3]. By downregulating PPARα, the compound cripples fatty acid oxidation (FAO), inducing an energy crisis in metabolically inflexible SDHx-mutated PGL cells.
-
Cytoskeletal Interference : Styrylbenzothiazole derivatives are well-documented modulators of microtubule dynamics, capable of inducing G2/M cell cycle arrest[4].
Understanding this causality is critical for experimental design: because the compound directly alters mitochondrial metabolism, traditional metabolic-dependent assays (like MTT) will yield confounding artifacts.
Fig 1. Dual-action mechanism of styrylbenzothiazole derivatives in paraganglioma cells.
Quantitative Pharmacological Profile
To establish baseline expectations for assay validation, Table 1 summarizes the anticipated quantitative behavior of benzothiazole derivatives across standard neuroendocrine in vitro models based on recent literature[1],[3].
| Cell Line Model | Origin / Species | SDHx Status | Expected IC₅₀ (µM) | Primary Mechanism of Cell Death |
| hPheo1 | Human Progenitor | SDHB WT | 2.5 - 5.0 | Apoptosis / Energy Crisis |
| PC12 | Rat Pheochromocytoma | SDHB WT | 1.8 - 3.5 | Cell Cycle Arrest / Apoptosis |
| RS0 / MTT | Mouse PGL | SDHB Mutated | 0.5 - 1.5 | Severe Metabolic Collapse |
Experimental Methodologies
Fig 2. Self-validating experimental workflow for evaluating benzothiazole efficacy in vitro.
Protocol A: Formulation & Stability Verification
Causality & Logic: The (E)-ethenyl linker and fluorophenyl group confer high lipophilicity[2]. Aqueous precipitation is a severe risk that can artificially lower the perceived potency of the drug.
-
Stock Preparation: Dissolve the lyophilized compound in 100% anhydrous DMSO to create a 10 mM master stock. Aliquot into amber vials to prevent photo-isomerization of the (E)-ethenyl double bond. Store at -20°C.
-
Working Dilutions: Prepare working concentrations in complete culture media immediately prior to use.
-
Validation Step: The final DMSO concentration in the well must strictly remain ≤0.1% v/v . Run a spectrophotometric absorbance check (OD 600 nm) on the highest concentration well (e.g., 50 µM) containing media to ensure no turbidity/compound aggregation has occurred.
Protocol B: ATP-Coupled Viability & Proliferation Assay
Causality & Logic: Standard MTT/MTS assays rely on mitochondrial succinate dehydrogenase (SDH) activity. Because PGL cells often harbor SDHx mutations and the compound directly targets metabolic pathways[3], MTT will yield false artifacts. An ATP-quantification assay (e.g., CellTiter-Glo) is mandatory for true viability assessment.
-
Seeding: Seed PC12 or hPheo1 cells at 5,000 cells/well in a 96-well opaque-walled plate. Allow 24 hours for attachment.
-
Treatment: Treat cells with a 9-point logarithmic dilution series of the compound (0.01 µM to 50 µM). Include a 0.1% DMSO vehicle control and a positive control (e.g., GW6471, a known PPARα antagonist).
-
Incubation: Incubate for 48 and 72 hours at 37°C, 5% CO₂.
-
Detection: Add CellTiter-Glo reagent (1:1 ratio to media volume). Lyse cells on an orbital shaker for 2 minutes, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Analysis: Read luminescence. Calculate the IC₅₀ using non-linear regression (curve fit) in GraphPad Prism.
Protocol C: Real-Time Metabolic Flux Analysis (Seahorse XF)
Causality & Logic: To validate that the compound's mechanism involves PPARα antagonism and subsequent FAO inhibition[1], we must measure the Oxygen Consumption Rate (OCR) dynamically.
-
Preparation: Seed cells in a Seahorse XF96 microplate. 24 hours post-seeding, treat with the compound at the established IC₅₀ concentration for 12 hours.
-
Assay Medium: Wash and incubate cells in substrate-limited XF Base Medium (supplemented with 0.5 mM glucose, 1 mM GlutaMAX, 0.5 mM carnitine) for 45 minutes prior to the assay.
-
Injection Strategy:
-
Port A: Palmitate-BSA (to stimulate FAO).
-
Port B: Etomoxir (4 µM) (CPT1 inhibitor, serves as an internal self-validating control for FAO dependence).
-
Port C: Oligomycin (1.5 µM).
-
Port D: FCCP (1.0 µM).
-
-
Interpretation: If the benzothiazole compound successfully antagonizes PPARα, the baseline OCR spike typically seen after Palmitate-BSA injection will be significantly blunted compared to the vehicle control.
Protocol D: Apoptosis and Cell Cycle Profiling
Causality & Logic: Distinguishing between cytostatic effects (driven by microtubule disruption) and cytotoxic effects (driven by metabolic collapse) requires dual-staining flow cytometry.
-
Harvesting: Collect both adherent and floating cells after 48 hours of compound treatment to ensure late-apoptotic cells are not lost.
-
Staining: Wash cells in cold PBS. Resuspend in Annexin V Binding Buffer. Add FITC-Annexin V and Propidium Iodide (PI). Incubate for 15 minutes in the dark at room temperature.
-
Cell Cycle Parallel Arm: For cell cycle analysis, fix a separate aliquot of treated cells in 70% cold ethanol overnight. Treat with RNase A and stain with PI.
-
Acquisition: Analyze via flow cytometry. An increase in the G2/M phase population confirms microtubule interference, while Annexin V+/PI+ shifts confirm terminal apoptosis.
References
-
MDPI. "Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis." Pharmaceuticals 2022, 15(8), 937. URL:[Link][1]
-
PubMed. "Synthesis of novel benzothiazole amides: Evaluation of PPAR activity and anti-proliferative effects in paraganglioma, pancreatic and colorectal cancer cell lines." Bioorganic & Medicinal Chemistry 2019. URL: [Link][3]
-
PMC. "Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents." Pharmaceuticals 2023. URL:[Link][4]
Sources
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- 2. 2-[(E)-2-(4-Fluorophenyl)ethenyl]-1,3-benzothiazole|CAS 144528-15-4 [benchchem.com]
- 3. Synthesis of novel benzothiazole amides: Evaluation of PPAR activity and anti-proliferative effects in paraganglioma, pancreatic and colorectal cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Application Note: Fluorinated Benzothiazoles in Medicinal Chemistry and Drug Discovery
Executive Summary & Chemical Rationale
Benzothiazoles represent a highly privileged bicyclic scaffold in medicinal chemistry, characterized by a benzene ring fused to a thiazole ring. The strategic incorporation of fluorine atoms into this pharmacophore has driven breakthrough discoveries in both oncology and neuroimaging.
As an Application Scientist, it is critical to understand why fluorination is employed rather than simply observing its effects. The carbon-fluorine (C–F) bond is the strongest in organic chemistry. Substituting hydrogen for fluorine at specific positions (e.g., C-5 or C-6) serves three mechanistic purposes:
-
Metabolic Shielding: It blocks rapid Phase I oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes, dramatically increasing the in vivo half-life[1].
-
Lipophilicity Modulation: Fluorine enhances the lipophilicity (logP) of the molecule, a non-negotiable requirement for central nervous system (CNS) drugs that must cross the blood-brain barrier (BBB)[2].
-
Isotopic Tagging: The use of the 18F isotope provides an ideal positron-emitting radiotracer for Positron Emission Tomography (PET), offering a highly favorable half-life (109.8 minutes) compared to 11C (20.4 minutes)[3].
This application note details the mechanistic pathways, quantitative structure-activity relationships, and validated laboratory protocols for utilizing fluorinated benzothiazoles in drug discovery.
Core Applications & Mechanistic Insights
Oncology: CYP1A1-Targeted Anticancer Agents
Fluorinated 2-(4-aminophenyl)benzothiazoles, such as 5F 203 (the active metabolite of the clinical candidate Phortress), exhibit exquisite, sub-nanomolar cytotoxicity against specific cancer cell lines (e.g., MCF-7 breast cancer cells) while sparing healthy tissue[1][4].
The Causality of Cytotoxicity: Unlike traditional chemotherapeutics that broadly target rapidly dividing cells, 5F 203 operates via a highly specific prodrug-like mechanism. The molecule binds to the Aryl Hydrocarbon Receptor (AhR) in the cytosol, triggering the translocation of the complex to the nucleus and inducing the transcription of the CYP1A1 enzyme[4]. CYP1A1 subsequently oxidizes the fluorinated benzothiazole into a highly reactive electrophilic intermediate. This intermediate forms covalent DNA adducts, leading to unrepairable DNA damage, G2/M cell cycle arrest, and apoptosis[4]. The presence of the fluorine atom at the C-5 position is critical; it prevents non-productive exportable metabolism, ensuring the molecule is shunted down the lethal CYP1A1 activation pathway[1].
Mechanism of CYP1A1-mediated activation and cytotoxicity of fluorinated benzothiazoles.
Neuroimaging: β -Amyloid PET Tracers
The diagnosis of Alzheimer's Disease (AD) was revolutionized by the benzothiazole derivative [ 11C ]Pittsburgh Compound B (PiB), which binds selectively to β -amyloid plaques[5]. However, the 20-minute half-life of 11C restricted its use to hospitals with on-site cyclotrons.
The structural evolution to [ 18F ]Flutemetamol (Vizamyl) solved this logistical bottleneck. By substituting a methyl group with an 18F -fluoroalkyl or direct 18F substitution, researchers maintained the Thioflavin-T-like binding affinity ( Kd in the low nanomolar range) while extending the half-life to ~110 minutes[3]. This allows for centralized commercial manufacturing and regional distribution, making amyloid PET imaging widely accessible[3].
Quantitative Data Summary
The following tables summarize the critical pharmacological metrics of key fluorinated benzothiazoles, demonstrating the profound impact of fluorination on potency and clinical utility.
Table 1: Anticancer Activity of Selected Benzothiazoles [1][6]
| Compound Name / Code | Structural Feature | Target Cell Line | Phenotype | Potency ( GI50 / IC50 ) |
| 5F 203 | 5-Fluoro-2-(4-amino-3-methylphenyl) | MCF-7 (Breast) | Sensitive (CYP1A1+) | < 1 nM |
| 5F 203 | 5-Fluoro-2-(4-amino-3-methylphenyl) | PC 3 (Prostate) | Resistant (CYP1A1-) | > 10 μ M |
| GW 610 | 5-Fluoro-2-(3,4-dimethoxyphenyl) | MCF-7 (Breast) | Sensitive | < 0.1 nM |
| GW 610 Analog | 5-Bromo-2-(3,4-dimethoxyphenyl) | MCF-7 (Breast) | Sensitive | Inactive |
Table 2: Benzothiazole-based β -Amyloid PET Tracers [3][5]
| Tracer | Isotope Half-life | Target | Binding Affinity ( Ki / Kd ) | Clinical Status |
| [ 11C ]PiB | 20.4 min | β -Amyloid Fibrils | ~1-4 nM | Research / Limited Clinical |
| [ 18F ]Flutemetamol | 109.8 min | β -Amyloid Fibrils | ~3-5 nM | FDA/EMA Approved |
| [ 18F ]FIBT | 109.8 min | β -Amyloid Fibrils | 0.7 ± 0.2 nM | Clinical Investigation |
Validated Experimental Protocols
Protocol 1: Automated Radiosynthesis and QC of [ 18F ]Flutemetamol
This protocol describes the self-validating workflow for generating clinical-grade PET tracers via nucleophilic aromatic substitution.
Scientific Rationale: Aqueous fluoride is a poor nucleophile due to its tight hydration shell. We utilize Kryptofix 2.2.2 (K222) to sequester the potassium counterion ( K+ ), generating a highly reactive, "naked"[ 18F ] − ion in an anhydrous polar aprotic solvent (DMSO or DMF) to drive the SN2 reaction.
Step-by-Step Methodology:
-
Isotope Production: Generate aqueous [ 18F ]fluoride via the 18O(p,n)18F nuclear reaction in a cyclotron[7].
-
Trapping & Elution: Pass the aqueous [ 18F ]fluoride through a QMA (Quaternary Methyl Ammonium) ion-exchange cartridge. Elute the trapped[ 18F ] into the reaction vessel using a solution of K222 and K2CO3 in acetonitrile/water.
-
Azeotropic Drying: Evaporate the solvent under a stream of helium at 95°C. Add anhydrous acetonitrile and evaporate repeatedly to ensure a strictly anhydrous environment.
-
Radiolabeling: Add the protected benzothiazole precursor (e.g., nitro- or formyl-protected derivative) dissolved in anhydrous DMSO. Heat at 130°C for 10 minutes to facilitate the[ 18F ]fluorination.
-
Deprotection: Add 1M HCl to the vessel and heat at 100°C for 5 minutes to remove protecting groups (e.g., MOM or Boc groups), yielding the crude [ 18F ]Flutemetamol.
-
Purification: Inject the crude mixture onto a semi-preparative Reversed-Phase HPLC system (C18 column). Collect the radioactive fraction corresponding to the pure tracer.
-
Formulation & QC (Self-Validation): Pass the collected fraction through a sterile 0.22 μ m filter into a sterile vial containing ascorbic acid (radioprotectant) and ethanol/saline.
-
Validation Metric: Analytical HPLC must confirm Radiochemical Purity (RCP) > 95% and specific activity > 18 GBq/ μ mol before release for in vivo use[7].
-
Standardized workflow for the radiosynthesis and clinical application of[18F]Flutemetamol.
Protocol 2: In Vitro CYP1A1-Mediated Cytotoxicity & DNA Damage Assay
This protocol validates the targeted mechanism of fluorinated antitumor benzothiazoles (e.g., 5F 203) using a differential cell-line approach.
Scientific Rationale: To prove that cytotoxicity is driven by CYP1A1 metabolism and not off-target poisoning, the compound must be tested in a CYP1A1-inducible cell line (MCF-7) versus a non-inducible line (MDA-MB-435). Furthermore, co-treatment with an AhR antagonist acts as a self-validating control; if the pathway is blocked, the cells should survive[4].
Step-by-Step Methodology:
-
Cell Seeding: Seed MCF-7 (sensitive) and MDA-MB-435 (resistant) cells in 96-well plates at a density of 1×104 cells/well in phenol red-free RPMI medium supplemented with 5% fetal calf serum[1]. Incubate for 24 hours at 37°C, 5% CO2 .
-
Compound Treatment: Treat cells with serial dilutions of the fluorinated benzothiazole (0.1 nM to 10 μ M).
-
Validation Control: In a parallel set of MCF-7 wells, pre-treat cells with 1 μ M α -naphthoflavone (a CYP1A1 inhibitor) 1 hour prior to adding the benzothiazole.
-
-
Viability Assessment (MTT Assay): After 72 hours of exposure, add 20 μ L of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the formazan crystals with DMSO and read absorbance at 570 nm to calculate the GI50 [1][8].
-
DNA Adduct Confirmation (SCGE/Comet Assay): To confirm the mechanism of cell death, harvest a subset of treated MCF-7 cells at 24 hours. Embed cells in agarose on a glass slide, lyse, and subject to alkaline electrophoresis (Single-Cell Gel Electrophoresis)[4].
-
Expected Outcome: Treated MCF-7 cells will display distinct "comet tails" under fluorescence microscopy (using SYBR Gold), indicating extensive DNA crosslinking and strand breaks, whereas resistant cells or inhibitor-treated cells will show intact nucleoids[4].
-
References
-
Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances - MDPI. mdpi.com. 4
-
Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC. nih.gov. 9
-
Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Publishing. rsc.org. 8
-
Antitumor Benzothiazoles. 14. Synthesis and in Vitro Biological Properties of Fluorinated 2-(4-Aminophenyl)benzothiazoles | Journal of Medicinal Chemistry - ACS Publications. acs.org. 1
-
Antitumor Benzothiazoles. 26. 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a Simple Fluorinated 2-Arylbenzothiazole, Shows Potent and Selective Inhibitory Activity against Lung, Colon, and Breast Cancer Cell Lines | Journal of Medicinal Chemistry - ACS Publications. acs.org. 6
-
Amyloid-Targeting PET Tracer[18F]Flutemetamol Accumulates in Atherosclerotic Plaques - PMC - NIH. nih.gov.
-
Synthesis and Evaluation of 11C-Labeled Imidazo[2,1-b]benzothiazoles (IBTs) as PET Tracers for Imaging β-Amyloid Plaques in Alzheimer's Disease | Journal of Medicinal Chemistry - ACS Publications. acs.org.5
-
Synthesis, characterization, and preclinical validation of a PET radiopharmaceutical for interrogating Aβ (β-amyloid) plaque - Digital Commons@Becker. wustl.edu. 2
-
18F-FIBT may expand PET for β-amyloid imaging in neurodegenerative diseases - PMC. nih.gov. 7
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18Fflutemetamol amyloid imaging in Alzheimer disease and mild cognitive impairment: A phase 2 trial - Ovid. ovid.com. 3
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- 9. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
Inducing Cytochrome P450 1A1 Expression with Benzothiazole Derivatives: An Experimental Guide
This comprehensive application note provides a detailed experimental protocol for researchers, scientists, and drug development professionals to investigate the induction of Cytochrome P450 1A1 (CYP1A1) by benzothiazole derivatives. This guide integrates established methodologies with expert insights to ensure robust and reproducible results.
Introduction: The Significance of CYP1A1 Induction
Cytochrome P450 1A1 (CYP1A1) is a critical enzyme in the metabolism of a wide array of xenobiotics, including environmental pollutants, drugs, and procarcinogens.[1][2] Its expression is primarily regulated by the Aryl Hydrocarbon Receptor (AHR), a ligand-activated transcription factor.[3][4] Upon binding to a ligand, the AHR translocates to the nucleus, dimerizes with the AHR Nuclear Translocator (ARNT), and binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter region of target genes, including CYP1A1, thereby initiating their transcription.[5][6]
Benzothiazole derivatives have emerged as a class of compounds capable of modulating AHR activity and, consequently, CYP1A1 expression.[7][8] Understanding the potential of these derivatives to induce CYP1A1 is crucial for several reasons:
-
Drug Metabolism and Safety: Induction of CYP1A1 can alter the metabolic profile of co-administered drugs, potentially leading to decreased efficacy or increased toxicity.
-
Toxicology and Carcinogenesis: CYP1A1 can bioactivate certain procarcinogens into their ultimate carcinogenic forms.[1]
-
Therapeutic Potential: Some benzothiazole derivatives require metabolic activation by CYP1A1 to exert their antitumor effects, making CYP1A1 induction a prerequisite for their therapeutic efficacy in certain cancers.[9][10][11]
This guide provides a multi-faceted approach to characterizing the induction of CYP1A1 by benzothiazole derivatives, encompassing the analysis of mRNA expression, protein levels, and enzymatic activity.
The AHR Signaling Pathway: Mechanism of CYP1A1 Induction
The induction of CYP1A1 by benzothiazole derivatives is a well-defined process mediated by the AHR signaling pathway. The following diagram illustrates the key steps involved:
Caption: The Aryl Hydrocarbon Receptor (AHR) signaling pathway for CYP1A1 induction.
Experimental Workflow: A Step-by-Step Overview
A robust investigation into CYP1A1 induction involves a multi-tiered approach. The following workflow provides a logical sequence of experiments to comprehensively characterize the effects of benzothiazole derivatives.
Caption: Overall experimental workflow for studying CYP1A1 induction.
Detailed Experimental Protocols
Protocol 1: Cell Culture and Treatment
1.1. Cell Line Selection: The choice of cell line is critical for the successful study of CYP1A1 induction. Human hepatoma cells, such as HepG2 , are widely used due to their hepatic origin and expression of relevant metabolic enzymes.[12][13][14] For studies related to breast cancer, the MCF-7 cell line is a suitable model.[9][15]
1.2. Cell Culture:
-
Culture HepG2 or MCF-7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture cells upon reaching 80-90% confluency.
1.3. Treatment with Benzothiazole Derivatives:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates for RNA/protein analysis, 96-well plates for activity assays) and allow them to adhere and reach 70-80% confluency.
-
Prepare stock solutions of benzothiazole derivatives in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).
-
Dilute the stock solutions in culture medium to the desired final concentrations. Ensure the final DMSO concentration does not exceed 0.1% to avoid solvent-induced toxicity.
-
Include a vehicle control (medium with DMSO) and a positive control, such as 2,3,7,8-Tetrachlorodibenzodioxin (TCDD) or β-Naphthoflavone (β-NF), known inducers of CYP1A1.[6][16]
-
For a dose-response study , treat cells with a range of concentrations of the benzothiazole derivative for a fixed time (e.g., 24 hours).
-
For a time-course study , treat cells with a fixed concentration of the derivative and harvest at different time points (e.g., 6, 12, 24, 48 hours).
Protocol 2: Quantification of CYP1A1 mRNA by qRT-PCR
Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is a sensitive method to measure changes in gene expression.[17][18]
2.1. RNA Isolation:
-
Following treatment, wash cells with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells directly in the culture dish using a suitable lysis buffer (e.g., from an RNA isolation kit).
-
Isolate total RNA using a commercially available kit according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop).
2.2. cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit with oligo(dT) or random primers.
2.3. qRT-PCR:
-
Prepare the qRT-PCR reaction mixture containing cDNA template, forward and reverse primers for CYP1A1 and a reference gene (e.g., GAPDH or ACTB), and a suitable SYBR Green or TaqMan master mix.
-
Perform the qRT-PCR using a real-time PCR system. A typical thermal cycling protocol is as follows:
-
Initial denaturation: 95°C for 10 minutes.
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds.
-
Annealing/Extension: 60°C for 1 minute.
-
-
-
Analyze the data using the comparative Cq (ΔΔCq) method to determine the fold change in CYP1A1 expression relative to the vehicle control.
| Parameter | Recommendation |
| Reference Gene | GAPDH, ACTB |
| Positive Control | TCDD (10 nM), β-Naphthoflavone (10 µM) |
| Data Analysis | Comparative Cq (ΔΔCq) Method |
Protocol 3: Detection of CYP1A1 Protein by Western Blotting
Western blotting allows for the visualization and semi-quantification of CYP1A1 protein levels.[19][20][21]
3.1. Protein Extraction:
-
After treatment, wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease inhibitors.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein.
-
Determine the protein concentration using a BCA or Bradford protein assay.
3.2. SDS-PAGE and Electrotransfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.
-
Separate the proteins by size using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
3.3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for CYP1A1 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal protein loading, probe the membrane with an antibody against a loading control protein, such as β-actin or GAPDH.
Protocol 4: Measurement of CYP1A1 Enzymatic Activity (EROD Assay)
The Ethoxyresorufin-O-deethylase (EROD) assay is a sensitive and widely used fluorometric method to measure the catalytic activity of CYP1A1.[22][23][24] The assay measures the O-deethylation of the non-fluorescent substrate 7-ethoxyresorufin to the highly fluorescent product, resorufin.
4.1. In-Cell EROD Assay (96-well plate format):
-
Seed cells in a black, clear-bottom 96-well plate and treat as described in Protocol 1.
-
After the induction period, wash the cells twice with warm PBS.
-
Prepare a reaction mixture containing 7-ethoxyresorufin in culture medium or buffer.
-
Add the reaction mixture to each well.
-
Immediately place the plate in a pre-warmed (37°C) fluorometric microplate reader.
-
Measure the fluorescence kinetically over a period of 10-60 minutes, or as a single endpoint reading.
-
Excitation Wavelength: 530-570 nm
-
Emission Wavelength: 580-590 nm
-
4.2. Resorufin Standard Curve:
-
Prepare a series of resorufin standards of known concentrations in the same reaction buffer.
-
Add the standards to empty wells of the 96-well plate.
-
Measure the fluorescence of the standards using the same settings as the assay.
-
Generate a standard curve of fluorescence versus resorufin concentration.
4.3. Data Analysis:
-
Calculate the rate of resorufin formation from the kinetic readings or the total resorufin produced at the endpoint.
-
Use the resorufin standard curve to convert the fluorescence values to the amount of resorufin (pmol).
-
Normalize the EROD activity to the protein content per well, determined by a separate protein assay. The activity is typically expressed as pmol resorufin/min/mg protein.
| Parameter | Typical Range | Reference |
| Incubation Temperature | 37°C | [22] |
| Excitation Wavelength | 530 - 570 nm | [22] |
| Emission Wavelength | 580 - 590 nm | [22] |
Trustworthiness and Self-Validation
To ensure the trustworthiness of the experimental results, it is imperative to include appropriate controls. A strong correlation between the results from the three analytical methods (qRT-PCR, Western blotting, and EROD assay) provides a self-validating system. For instance, an increase in CYP1A1 mRNA should be followed by a corresponding increase in CYP1A1 protein and enzymatic activity. Discrepancies between these readouts may indicate post-transcriptional or post-translational regulation, or potential assay interference, warranting further investigation.
Conclusion
This application note provides a comprehensive framework for investigating the induction of CYP1A1 by benzothiazole derivatives. By following these detailed protocols and incorporating the principles of scientific integrity, researchers can obtain reliable and reproducible data to advance our understanding of the interactions between these compounds and a key drug-metabolizing enzyme. This knowledge is fundamental for the development of safer and more effective therapeutic agents.
References
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Wikipedia. (n.d.). CYP1A1. Retrieved from [Link]
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protocols.io. (n.d.). Assay for quantitative determination of CYP1A1 enzyme activity using 7-Ethoxyresorufin as standard substrat.... Retrieved from [Link]
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PubMed. (n.d.). CYP1A1 mRNA levels as a human exposure biomarker: use of quantitative polymerase chain reaction to measure CYP1A1 expression in human peripheral blood lymphocytes. Retrieved from [Link]
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ResearchGate. (n.d.). Western Blot detection of CYP1A1 protein induced in lysates of (A).... Retrieved from [Link]
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Application Notes and Protocols for the Development of Anticancer Agents Based on the Benzothiazole Scaffold
Abstract
The benzothiazole core is a privileged heterocyclic scaffold that is a constituent of numerous pharmacologically active molecules.[1][2][3] Its derivatives have garnered significant attention in oncology due to their potent and diverse mechanisms of anticancer activity.[4][5] These compounds have been shown to be effective against a multitude of cancer cell lines by targeting various cellular processes, including cell cycle progression, apoptosis, and signal transduction pathways.[5][6] This document provides a comprehensive guide for researchers and drug development professionals, detailing the synthesis of representative benzothiazole derivatives and robust protocols for their in-vitro evaluation as potential anticancer agents. The included methodologies are grounded in established scientific principles, offering insights into experimental design, data interpretation, and the rationale behind key procedural steps.
Introduction: The Benzothiazole Scaffold in Cancer Drug Discovery
Benzothiazole is a bicyclic heterocyclic compound formed by the fusion of a benzene ring and a thiazole ring.[7] This structural motif imparts a unique electronic and steric configuration, enabling it to interact with a wide range of biological targets. The versatility of the benzothiazole scaffold allows for chemical modification at multiple positions, making it an ideal template for developing libraries of compounds with diverse pharmacological profiles.[1]
In the context of cancer therapy, benzothiazole derivatives have demonstrated remarkable efficacy through several key mechanisms of action.[8] These include, but are not limited to, the inhibition of critical enzymes like protein kinases and topoisomerases, disruption of microtubule dynamics, induction of oxidative stress leading to apoptosis, and direct interaction with DNA.[5][8] Several benzothiazole-containing compounds have progressed into clinical trials, underscoring their therapeutic potential.[9][10][11]
This guide will focus on two core areas:
-
Synthesis: A detailed, step-by-step protocol for the synthesis of a 2-substituted benzothiazole derivative, a common and effective class of these compounds.
-
In-Vitro Evaluation: A suite of validated protocols to assess the cytotoxic and apoptotic effects of newly synthesized compounds on cancer cell lines.
Key Anticancer Mechanisms of Benzothiazole Derivatives
Understanding the molecular mechanisms through which benzothiazole derivatives exert their anticancer effects is crucial for rational drug design and lead optimization. The diverse activities stem from the scaffold's ability to be tailored to interact with various biological targets.
-
Enzyme Inhibition: Many derivatives function as potent inhibitors of enzymes that are overactive in cancer cells. This includes tyrosine kinases (e.g., ABL1, ABL2), which are central to cell signaling and proliferation, and cyclin-dependent kinases (CDKs), which regulate the cell cycle.[8][9][12] Another key target is carbonic anhydrase, particularly in hypoxic tumors.[2][3][13]
-
Induction of Apoptosis: A primary goal of chemotherapy is to induce programmed cell death (apoptosis) in cancer cells. Benzothiazoles can trigger apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[14][15] This is often achieved by increasing intracellular reactive oxygen species (ROS), activating caspases, and disrupting the mitochondrial membrane potential.[8][15]
-
Tubulin Polymerization Inhibition: The cytoskeleton, particularly microtubules formed from tubulin, is essential for cell division. Certain benzothiazole derivatives can bind to tubulin, preventing its polymerization into microtubules. This leads to mitotic arrest and subsequent cell death, a mechanism shared with established drugs like paclitaxel.[5][16]
-
DNA Interaction and Damage: Some compounds can intercalate into the minor groove of DNA or cause direct DNA damage.[5][17] This damage can halt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[14]
Synthesis and Characterization Protocols
The most common and versatile method for synthesizing the 2-substituted benzothiazole core is the condensation reaction between 2-aminothiophenol and a carbonyl-containing compound, such as an aldehyde or carboxylic acid.[7]
Protocol 1: Synthesis of 2-Arylbenzothiazole Derivatives
This protocol details the synthesis of a representative 2-arylbenzothiazole via the reaction of 2-aminothiophenol with an aromatic aldehyde.
Principle: The reaction proceeds through the formation of a Schiff base intermediate from the aldehyde and the amino group of 2-aminothiophenol. This is followed by an intramolecular cyclization and subsequent oxidation to yield the stable, aromatic benzothiazole ring system.[7]
Materials and Reagents:
-
2-Aminothiophenol
-
Substituted Aromatic Aldehyde (e.g., 4-methoxybenzaldehyde)
-
Solvent: Ethanol (EtOH) or Glacial Acetic Acid[16]
-
Catalyst (optional, for less reactive aldehydes): p-Toluenesulfonic acid (p-TSA)
-
Deuterated solvent for NMR (e.g., CDCl₃ or DMSO-d₆)
-
TLC plates (silica gel 60 F₂₅₄)
-
Mobile phase for TLC (e.g., 3:1 Hexane:Ethyl Acetate)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Step-by-Step Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve the substituted aromatic aldehyde (10 mmol) in ethanol (30 mL).
-
Reagent Addition: Add 2-aminothiophenol (10 mmol, 1 eq.) to the solution dropwise while stirring. A color change or slight precipitate may be observed.
-
Reflux: Attach a condenser to the flask and heat the mixture to reflux (approximately 78°C for ethanol) for 2-4 hours.[16]
-
Reaction Monitoring (Trustworthiness Check): Monitor the reaction's progress using Thin Layer Chromatography (TLC). Spot the starting materials and the reaction mixture on a TLC plate. The disappearance of starting material spots and the appearance of a new, single product spot indicates reaction completion.
-
Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature and then place it in an ice bath. A precipitate should form.[16]
-
Filtration: Collect the solid product by vacuum filtration, washing the crystals with a small amount of ice-cold ethanol to remove impurities.
-
Purification: The crude product can be further purified by recrystallization from ethanol to yield the final product as colorless or pale-yellow crystals.
-
Characterization: Confirm the structure and purity of the synthesized compound using:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and arrangement of protons and carbons.
-
Mass Spectrometry (MS): To determine the molecular weight.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
In-Vitro Anticancer Evaluation Protocols
Once a novel benzothiazole derivative is synthesized and characterized, its anticancer potential must be evaluated. The following protocols describe standard assays for determining cytotoxicity and the mechanism of cell death.
Protocol 2: Cell Viability and Cytotoxicity (MTT Assay)
Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. The mitochondrial dehydrogenase enzymes in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[13][18]
Materials and Reagents:
-
Cancer Cell Lines (e.g., MCF-7 breast, HepG2 liver, A549 lung, HCT-116 colon).[13][17]
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS).
-
Synthesized Benzothiazole Compound (stock solution in DMSO).
-
MTT Reagent (5 mg/mL in PBS).
-
Solubilization Solution (e.g., DMSO or 0.01 M HCl in 10% SDS).
-
96-well microplates, multichannel pipette, microplate reader.
-
Positive Control: Cisplatin or Doxorubicin.[17]
Step-by-Step Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 0.5–1.5 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[17]
-
Compound Treatment: Prepare serial dilutions of the benzothiazole compound (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM) in complete medium.[15][18] Remove the old medium from the cells and add 100 µL of the compound dilutions.
-
Controls (Trustworthiness Check): Include wells for:
-
Untreated Control: Cells with medium only.
-
Vehicle Control: Cells with medium containing the highest concentration of DMSO used for the compound dilutions.
-
Positive Control: Cells treated with a known anticancer drug like cisplatin.
-
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability using the formula: (Absorbance of Treated Cells / Absorbance of Control Cells) x 100. Plot the viability against compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Protocol 3: Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)
Principle: This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to detect these cells. Propidium Iodide (PI) is a fluorescent nuclear stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[15]
Materials and Reagents:
-
Cancer Cell Line.
-
6-well plates.
-
Synthesized Benzothiazole Compound.
-
Annexin V-FITC/PI Apoptosis Detection Kit.
-
Binding Buffer.
-
Flow Cytometer.
Step-by-Step Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the benzothiazole compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash with cold PBS.
-
Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of binding buffer and analyze the cells immediately using a flow cytometer.
-
Data Interpretation: The flow cytometer will generate a dot plot with four quadrants:
-
Lower-Left (Annexin V- / PI-): Live cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells. An increase in the percentage of cells in the right quadrants compared to the control indicates that the compound induces apoptosis.[19]
-
Data Presentation and Structure-Activity Relationship (SAR)
Quantitative data from cytotoxicity assays should be summarized in a clear, tabular format to facilitate comparison between different compounds and cell lines.
Table 1: Sample Cytotoxicity Data (IC₅₀ in µM) of Hypothetical Benzothiazole Derivatives
| Compound ID | R¹-Group | R²-Group | MCF-7 (Breast) | HepG2 (Liver) | A549 (Lung) |
| BZ-01 | H | H | 35.2 | 41.8 | 50.1 |
| BZ-02 | OCH₃ | H | 8.5 | 10.2 | 15.6 |
| BZ-03 | Cl | H | 12.1 | 15.5 | 22.4 |
| BZ-04 | H | NO₂ | 5.3 | 7.9 | 9.8 |
| Cisplatin | - | - | 7.8 | 9.1 | 11.3 |
Interpreting the Data (Structure-Activity Relationship - SAR): The causality behind experimental choices in medicinal chemistry lies in understanding SAR. By synthesizing and testing a series of related compounds, researchers can deduce which chemical modifications enhance biological activity.
-
Expertise & Experience Insight: In Table 1, comparing BZ-01 (unsubstituted) with BZ-02 and BZ-03 suggests that adding an electron-donating group (methoxy, OCH₃) or an electron-withdrawing group (chloro, Cl) to the 2-phenyl ring enhances potency. The introduction of a methoxy group at the C-6 position of the benzothiazole ring itself has been shown to significantly enhance kinase-targeted anticancer activity.[9] The potent activity of BZ-04 indicates that a strong electron-withdrawing group like nitro (NO₂) on the benzothiazole core can dramatically increase cytotoxicity. This systematic approach allows for the rational design of more potent future analogs.[4]
Conclusion and Future Directions
The benzothiazole scaffold is a cornerstone in the development of novel anticancer agents. The protocols outlined in this guide provide a validated framework for the synthesis and initial in-vitro evaluation of new derivatives. A positive result, such as a low micromolar IC₅₀ value and confirmed induction of apoptosis, is a critical first step.
Subsequent research should focus on:
-
Lead Optimization: Further SAR studies to improve potency and selectivity.
-
Mechanism of Action Studies: Identifying the specific molecular target(s) through techniques like Western blotting, kinase profiling, or cell cycle analysis.[19]
-
ADME/Tox Profiling: In silico and in vitro assessment of absorption, distribution, metabolism, excretion, and toxicity to evaluate the drug-like properties of lead compounds.[12]
-
In-Vivo Studies: Evaluating the efficacy and safety of the most promising compounds in preclinical animal models of cancer.
By following this structured and self-validating approach, researchers can efficiently advance benzothiazole-based compounds from initial synthesis to potential clinical candidates.
References
- Pathak, N., Rathi, E., Kumar, N., Kini, S. G., & Rao, C. M. (2020). A Review on Anticancer Potentials of Benzothiazole Derivatives. Mini Reviews in Medicinal Chemistry, 20(1), 12-23.
-
Nocentini, A., et al. (2020). Benzothiazole derivatives as anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 265-279. Available at: [Link]
- Kaur, H., & Singh, J. (2025). Benzothiazole derivatives in cancer treatment: synthesis and therapeutic potential. Current Organic Synthesis.
-
Singh, U. P., & Bhat, H. R. (2022). Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. ResearchGate. Available at: [Link]
-
Nocentini, A., et al. (2020). Benzothiazole derivatives as anticancer agents. ResearchGate. Available at: [Link]
- Bhat, H. R., & Singh, U. P. (2014). Benzothiazoles: How Relevant in Cancer Drug Design Strategy?. Inventi Impact: Med Chem.
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Nocentini, A., et al. (2019). Benzothiazole derivatives as anticancer agents. Taylor & Francis Online. Available at: [Link]
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Nocentini, A., et al. (2020). Benzothiazole derivatives as anticancer agents. PubMed. Available at: [Link]
- Gürdere, M. B., et al. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer Research, 37(11), 6125-6134.
-
Wang, X., et al. (2021). Synthesis, Characterization, and Anticancer Activity of Benzothiazole Aniline Derivatives and Their Platinum (II) Complexes as New Chemotherapy Agents. Molecules, 26(17), 5133. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2024). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances, 14, 1481-1497. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2025). Design, synthesis, molecular docking and anticancer activity of benzothiazolecarbohydrazide–sulfonate conjugates. RSC Advances. Available at: [Link]
-
Abdel-Maksoud, M. S., et al. (2025). Synthetic strategies towards benzothiazole-based compounds of therapeutic potency. RSC Advances. Available at: [Link]
-
Ceylan, M., et al. (2025). Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. Cancer Investigation. Available at: [Link]
-
Kaur, H., & Singh, J. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 30(15), 1-35. Available at: [Link]
-
Kaur, H., & Singh, J. (2025). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. ResearchGate. Available at: [Link]
-
Yurttaş, L., et al. (2024). Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Benzothiazole-Based 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents. Letters in Drug Design & Discovery. Available at: [Link]
-
Kumar, A., et al. (2022). Some clinical benzothiazole based anticancer drugs. ResearchGate. Available at: [Link]
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- 19. Design, Synthesis, Molecular Modeling and Biological Evaluation of Novel Benzothiazole-Based 1,3,4-Thiadiazole Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-benzothiazole in pancreatic cancer research
An in-depth guide for researchers, scientists, and drug development professionals on the application of 2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-benzothiazole in pancreatic cancer research.
Introduction: The Therapeutic Potential of Benzothiazole Derivatives in Pancreatic Cancer
Pancreatic cancer is a devastating disease with a grim prognosis, largely due to its late diagnosis and profound resistance to conventional therapies. The scientific community is in urgent pursuit of novel therapeutic agents that can overcome these challenges. Among the promising classes of heterocyclic compounds, benzothiazole derivatives have emerged as a significant area of interest in oncology. These compounds have demonstrated a wide array of biological activities, including potent anticancer effects across various tumor types.
This guide focuses on the application of a specific benzothiazole derivative, 2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-benzothiazole, in the context of pancreatic cancer research. While direct studies on this particular molecule are nascent, a wealth of data on structurally related benzothiazole compounds provides a strong rationale for its investigation. Research has shown that benzothiazole derivatives can induce apoptosis, inhibit cell proliferation, and modulate key signaling pathways in pancreatic cancer cells.[1][2][3] Furthermore, some derivatives have exhibited synergistic effects when combined with standard-of-care chemotherapeutics like gemcitabine, highlighting their potential to enhance treatment efficacy.[4]
This document serves as a comprehensive resource for researchers, providing detailed protocols and a conceptual framework for investigating the anticancer properties of 2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-benzothiazole and similar compounds in pancreatic cancer models.
Plausible Mechanisms of Action: A Framework for Investigation
Based on the broader family of benzothiazole derivatives, several interconnected mechanisms of action can be hypothesized for 2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-benzothiazole in pancreatic cancer. These compounds often exert their effects through a multi-pronged attack on cancer cell survival and proliferation.
One of the key mechanisms identified is the induction of apoptosis, or programmed cell death, a process often suppressed in cancer cells.[1][2][3] Studies on similar benzothiazole compounds have shown that they can trigger apoptosis in pancreatic cancer cells in a concentration-dependent manner.[2] This is often associated with an increase in cellular levels of reactive oxygen species (ROS), leading to oxidative stress that can preferentially target and destroy tumor cells.[1] Evidence suggests that some benzothiazole derivatives achieve this by reducing the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GPx).[1][3]
Furthermore, the antiproliferative effects of benzothiazole derivatives have been linked to the modulation of critical signaling pathways that are frequently dysregulated in cancer. While not yet confirmed for this specific molecule, related compounds have been shown to impact pathways such as:
-
EGFR (Epidermal Growth Factor Receptor) Signaling: In other cancer types, benzothiazoles have been shown to decrease EGFR protein levels.[5]
-
JAK/STAT Pathway: This pathway is crucial for cell proliferation and survival, and its downregulation by benzothiazole derivatives has been observed.[5]
-
PI3K/Akt/mTOR Pathway: A central regulator of cell growth and metabolism, this pathway is another potential target.[5]
-
ERK/MAPK Pathway: This pathway is involved in cell division and differentiation and can be inhibited by some benzothiazole compounds.[5]
The following diagram illustrates a potential signaling pathway that could be targeted by 2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-benzothiazole, leading to apoptosis in pancreatic cancer cells.
Caption: Potential mechanism of action for the benzothiazole compound.
Experimental Protocols for Preclinical Evaluation
The following protocols provide a detailed, step-by-step guide for the in vitro and in vivo evaluation of 2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-benzothiazole in pancreatic cancer models.
In Vitro Studies
1. Cell Viability and Cytotoxicity Assessment (MTT Assay)
This assay is a fundamental first step to determine the dose-dependent cytotoxic effects of the compound on pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2, AsPC-1, BxPC-3).[3][4]
-
Materials:
-
Pancreatic cancer cell lines
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-benzothiazole (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
-
-
Protocol:
-
Seed pancreatic cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of the benzothiazole compound in a complete growth medium. A typical concentration range to start with is 5 µM to 100 µM.[1][3]
-
Replace the medium in the wells with the medium containing the different concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
-
2. Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay quantifies the extent of apoptosis induced by the compound.
-
Materials:
-
Pancreatic cancer cells
-
6-well plates
-
Benzothiazole compound
-
Annexin V-FITC/PI apoptosis detection kit
-
Flow cytometer
-
-
Protocol:
-
Seed cells in 6-well plates and treat with the benzothiazole compound at concentrations around its IC50 value for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash them with cold PBS.
-
Resuspend the cells in the binding buffer provided in the kit.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the cells by flow cytometry. The results will differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
3. Cell Cycle Analysis
This assay determines if the compound induces cell cycle arrest at specific phases.
-
Materials:
-
Pancreatic cancer cells
-
Benzothiazole compound
-
Propidium Iodide (PI) staining solution with RNase A
-
Flow cytometer
-
-
Protocol:
-
Treat cells with the compound as described for the apoptosis assay.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the cells and resuspend them in PI staining solution.
-
Incubate and analyze by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
4. Western Blot Analysis for Signaling Pathway Modulation
This technique is used to investigate the effect of the compound on the protein expression levels of key signaling molecules.
-
Materials:
-
Treated and untreated cell lysates
-
Primary antibodies against proteins of interest (e.g., p-STAT3, STAT3, p-Akt, Akt, Bcl-2, Bax, Caspase-3)
-
Secondary antibodies
-
SDS-PAGE and Western blotting equipment
-
-
Protocol:
-
Lyse the treated and untreated cells to extract total protein.
-
Determine protein concentration using a BCA assay.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies overnight.
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
The following diagram outlines the general workflow for the in vitro evaluation of the compound.
Caption: Workflow for in vitro evaluation of the benzothiazole compound.
In Vivo Studies
Pancreatic Cancer Xenograft Model
This model is crucial for evaluating the in vivo efficacy of the compound.
-
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or nude mice)
-
Pancreatic cancer cells (e.g., PANC-1)
-
Benzothiazole compound formulated for in vivo administration
-
Calipers for tumor measurement
-
-
Protocol:
-
Subcutaneously inject pancreatic cancer cells into the flank of the mice.
-
Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Administer the benzothiazole compound (e.g., via intraperitoneal injection or oral gavage) at a predetermined dose and schedule. Include a vehicle control group.
-
Measure tumor volume and body weight regularly.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, immunohistochemistry, Western blotting).
-
Data Presentation and Interpretation
Quantitative data from these experiments should be summarized in clear and concise tables for easy comparison.
Table 1: In Vitro Cytotoxicity of 2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-benzothiazole
| Cell Line | IC50 (µM) after 48h exposure |
| PANC-1 | Experimental Value |
| MiaPaCa-2 | Experimental Value |
| AsPC-1 | Experimental Value |
| BxPC-3 | Experimental Value |
Table 2: In Vivo Antitumor Efficacy in Xenograft Model
| Treatment Group | Average Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) |
| Vehicle Control | Experimental Value | - |
| Compound (Dose 1) | Experimental Value | Calculated Value |
| Compound (Dose 2) | Experimental Value | Calculated Value |
Conclusion and Future Directions
The exploration of 2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-benzothiazole in pancreatic cancer research is a promising endeavor. The protocols and conceptual framework provided in this guide offer a robust starting point for its preclinical evaluation. Future studies should focus on elucidating its precise molecular targets, understanding its pharmacokinetic and pharmacodynamic properties, and exploring its potential in combination with other therapeutic agents. The insights gained from such research could pave the way for the development of novel and more effective treatments for pancreatic cancer.
References
-
Uremis, N., Uremis, M., Tolun, F., Ceylan, M., Doganer, A., & Kurt, A. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer Research, 37(11), 6277-6284. Available at: [Link]
-
Uremis, N., et al. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. Anticancer Research. Available at: [Link]
-
Fantacuzzi, M., Ammazzalorso, A., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Molecules, 27(15), 4872. Available at: [Link]
-
Uremis, N., et al. (2017). Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells. PubMed. Available at: [Link]
-
Fantacuzzi, M. L., et al. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells. University of Chieti-Pescara Institutional Repository. Available at: [Link]
-
Devmurari, V. P., et al. (2009). SYNTHESIS AND ANTICANCER ACTIVITY OF SOME NOVEL 2-SUBSTITUTED BENZOTHIAZOLE. TSI Journals. Available at: [Link]
-
Barbarossa, A., et al. (2024). Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. PMC. Available at: [Link]
-
Firoozpour, L., et al. (2023). SYNTHESIS OF SOME 2-SUBSTITUTED BENZOTHIAZOLE DERIVATIVES AND EVALUATION OF THEIR ANTICANCER AND ANTI-MICROBIAL ACTIVITIES. ResearchGate. Available at: [Link]
-
Various Authors. (Year not available). Synthesis and anticancer activities of some novel 2-(benzo[d]thiazol-2-yl)- 8-substituted-2H-pyrazolo[4,3-c]quinolin-3(5H)-ones. ResearchGate. Available at: [Link]
-
Zhang, X., et al. (2024). Synthesis and biological evaluation of novel benzothiazole derivatives as potential anticancer and antiinflammatory agents. Frontiers in Pharmacology. Available at: [Link]
-
Various Authors. (2017). A review on anticancer potentials of benzothiazole derivatives. Semantic Scholar. Available at: [Link]
-
Skoura, E., Syrigos, K. N., & Saif, M. W. (2013). Preclinical Research in Treatment of Pancreatic Cancer. Journal of the Pancreas. Available at: [Link]
-
Al-Omair, M. A., et al. (2022). Synthesis and Antimicrobial, Anticancer and Anti-Oxidant Activities of Novel 2,3-Dihydropyrido[2,3-d]pyrimidine-4-one and Pyrrolo[2,1-b][1][4]benzothiazole Derivatives via Microwave-Assisted Synthesis. Molecules, 27(4), 1272. Available at: [Link]
-
Uremis, N., et al. (2024). Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights. PubMed. Available at: [Link]
-
Various Authors. (2019). Benzothiazole derivatives as anticancer agents. FLORE Repository. Available at: [Link]
Sources
- 1. ar.iiarjournals.org [ar.iiarjournals.org]
- 2. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells | Anticancer Research [ar.iiarjournals.org]
- 3. Synthesis of 2-Substituted Benzothiazole Derivatives and Their In Vitro Anticancer Effects and Antioxidant Activities Against Pancreatic Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis | MDPI [mdpi.com]
- 5. Investigation of Apoptotic and Anticancer Effects of 2-substituted Benzothiazoles in Breast Cancer Cell Lines: EGFR Modulation and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting the Jacobsen Cyclization of Thiobenzanilides
Welcome to the Technical Support Center for the Jacobsen Cyclization. This guide is designed for researchers, application scientists, and drug development professionals who are synthesizing 2-substituted benzothiazoles from thiobenzanilides.
The Jacobsen cyclization (often utilizing potassium ferricyanide in an aqueous basic medium) is a highly effective, classical strategy for benzothiazole synthesis[1]. However, because the reaction proceeds via a Single Electron Transfer (SET) radical mechanism, it is highly sensitive to substrate electronics, concentration, and reagent addition rates. This guide provides mechanistic troubleshooting, quantitative parameter optimization, and a self-validating protocol to eliminate side-product formation.
Part 1: Mechanistic Diagnostic Guide
To effectively troubleshoot, one must understand the causality of side product formation. The oxidation of the thioamide generates a transient thio radical. The fate of this radical is dictated by reaction kinetics:
-
Desired Pathway: Intramolecular ring closure onto the ortho-carbon of the aniline ring (1st-order kinetics).
-
Dimerization Pathway: Intermolecular recombination of two thio radicals to form a disulfide (2nd-order kinetics).
-
Hydrolytic/Over-oxidation Pathway: Cleavage of the thioamide bond to yield benzanilide, often exacerbated by excessive heat or acidic oxidants[2].
Caption: Mechanistic divergence in Jacobsen cyclization leading to desired products and common side products.
Part 2: Frequently Asked Questions (FAQs)
Q1: I am using a meta-substituted thiobenzanilide (e.g., 3-fluorothiobenzanilide) and observing a mixture of two benzothiazole products. How can I control this? A1: This is a classic regioselectivity issue. When the aniline ring is meta-substituted, the radical cyclization can occur at either of the two available ortho carbon atoms. For example, radical cyclization of 3-fluorothiobenzanilides yields a regioisomeric mixture of 5-fluoro and 7-fluorobenzothiazoles[3]. Solution: To prevent this, you must either use a symmetrically substituted precursor (e.g., 3,5-disubstituted or para-substituted) which produces only one product[4], or temporarily block one ortho position with a removable group (such as a halogen) to direct the cyclization.
Q2: My LC-MS shows a massive peak corresponding to benzanilide (the oxygenated analog) instead of the desired benzothiazole. What is causing this? A2: You are observing the hydrolysis and subsequent oxidation of the thioamide bond. This occurs when the substrate is exposed to strong aqueous base at elevated temperatures for too long before the oxidant is introduced, or if an inappropriate oxidant is used. For instance, using Jones reagent or acidic oxidation conditions heavily favors the formation of benzanilide over cyclization[2]. Solution: Ensure you are strictly using K3Fe(CN)6 in aqueous NaOH[1]. Keep the reaction temperature strictly between 80–90 °C and do not pre-heat the thioamide in base for extended periods without the oxidant.
Q3: I am observing the formation of disulfide dimers. How do I favor intramolecular cyclization? A3: Disulfide formation is the result of intermolecular radical recombination. Because this is a 2nd-order process, its rate increases with the square of the radical concentration, whereas the desired intramolecular cyclization is a 1st-order process. Solution: You must artificially lower the steady-state concentration of the thio radical. Do this by increasing the total solvent volume (running the reaction at <0.1 M) and adding the K3Fe(CN)6 solution dropwise over 1–2 hours rather than in a single bolus.
Q4: Why does my reaction fail completely when using p-hydroxy or p-nitro substituted thiobenzanilides? A4: The Jacobsen cyclization relies on a delicate Single Electron Transfer (SET) mechanism. Strongly electron-withdrawing groups (like −NO2 ) or highly electron-donating/easily oxidizable groups (like −OH ) severely alter the oxidation potential of the substrate. Authoritative sources note that p-hydroxy and p-nitro aniline derivatives are incompatible substrates for this cyclization due to interference with the SET processes[1]. Solution: If you need a p-amino or p-hydroxy benzothiazole, you should synthesize the unsubstituted or differently protected analog first, or utilize a different synthetic route entirely (such as the condensation of 2-aminothiophenols with aldehydes). (Note: While some exploratory literature suggests direct cyclization of nitro-derivatives is possible under specific conditions[5], standard protocols generally fail).
Part 3: Quantitative Data & Parameter Optimization
The following table summarizes the causal relationships between reaction parameters and product distribution. Use this to benchmark your current conditions.
| Reaction Parameter | Deviation | Primary Side Product | Mechanistic Causality | Corrective Action |
| Substrate Concentration | > 0.5 M | Disulfide Dimers | Intermolecular radical recombination outcompetes 1st-order ring closure. | Dilute the reaction mixture to < 0.1 M. |
| Temperature | > 100 °C | Benzanilides | Thermal hydrolytic cleavage of the thioamide bond in strong aqueous base. | Maintain strict internal temperature of 80–90 °C. |
| Oxidant Addition Rate | Bolus (All at once) | Disulfide Dimers | High steady-state concentration of thio radicals favors 2nd-order dimerization. | Implement dropwise addition over 60–120 minutes. |
| Aniline Substitution | Meta-substituted | Regioisomers (e.g., 5- vs 7-) | Radical can attack either the less hindered or more hindered ortho carbon[3]. | Use symmetrical precursors or blocking groups. |
| Base Equivalents | < 2.0 equiv NaOH | Unreacted Starting Material | Incomplete deprotonation of the thioamide prevents efficient SET oxidation. | Use 4.0–8.0 equivalents of NaOH[1]. |
Part 4: Troubleshooting Workflow
Caption: Diagnostic flowchart for identifying and resolving side products in Jacobsen cyclization.
Part 5: Self-Validating Experimental Protocol
This optimized methodology incorporates built-in validation steps to ensure the reaction trajectory remains on the desired intramolecular cyclization pathway.
Reagents Required:
-
Thiobenzanilide derivative (1.0 equiv)
-
Sodium Hydroxide (NaOH) (8.0 equiv)
-
Potassium ferricyanide ( K3Fe(CN)6 ) (4.0 equiv)
-
Deionized Water / Ethanol (as co-solvent if substrate is highly lipophilic)
Step-by-Step Methodology:
-
Preparation of the Basic Substrate Solution:
-
Suspend the thiobenzanilide (1.0 equiv) in a 10% w/v aqueous NaOH solution (providing ~8.0 equiv of base).
-
Causality Check: The solution should become homogeneous or form a fine suspension as the thioamide is deprotonated. If the substrate is completely insoluble, add up to 20% v/v Ethanol to facilitate dissolution.
-
-
Preparation of the Oxidant:
-
Dissolve K3Fe(CN)6 (4.0 equiv) in deionized water to create a 0.5 M solution.
-
-
Controlled Oxidation (The Critical Step):
-
Heat the basic thioamide solution to an internal temperature of 80 °C.
-
Using an addition funnel or syringe pump, add the K3Fe(CN)6 solution dropwise over 90 minutes [1].
-
Validation Check 1 (30 mins): Pause addition and spot the reaction on a TLC plate (Hexanes/EtOAc). You should observe the depletion of the starting material and the appearance of a highly fluorescent blue/green spot under 254 nm UV (the benzothiazole). If a non-polar spot (disulfide) dominates, immediately slow your addition rate and add 20 mL of hot water to dilute the radical concentration.
-
-
Completion and Quenching:
-
Once addition is complete, stir for an additional 30 minutes at 80 °C. The resulting benzothiazole will typically precipitate out of the aqueous solution as it forms[1].
-
Cool the flask to 0 °C in an ice bath to maximize precipitation.
-
-
Isolation and Purification:
-
Collect the precipitate via vacuum filtration through a medium-porosity glass frit.
-
Wash the filter cake with cold deionized water ( 3×50 mL) to remove residual iron salts and NaOH.
-
Validation Check 2: Dissolve a few crystals in LC-MS grade acetonitrile. A mass corresponding to [M+H]+ of the benzothiazole confirms success. A mass of [M+16]+ indicates benzanilide contamination, requiring recrystallization from hot isopropyl alcohol or DMF[1].
-
References
-
Organic Syntheses Procedure Source: orgsyn.org URL:[Link]
-
Benzothiazole Synthesis: Mechanistic Investigation of an In Situ-Generated Photosensitizing Disulfide Source: acs.org (ACS Publications) URL:[Link]
-
Synthesis of Novel Methoxy Substituted Benzothiazole Derivatives and Antibacterial activity against Pseudomonas aeruginosa Source: rjptonline.org (Research Journal of Pharmacy and Technology) URL:[Link]
-
INFRARED SPECTROSCOPY CHARACTERIZATION OF THE OXIDATION PRODUCTS OF THIOBENZANILIDE Source: unite.edu.mk URL:[Link]
Sources
Technical Support Center: Managing 2-Aminothiophenol Oxidation in Synthesis
Welcome to the Technical Support Center for handling 2-Aminothiophenol (2-ATP) . As a critical starting material for the synthesis of benzothiazoles, phenothiazines, and various pharmaceutical intermediates, 2-ATP presents a notorious handling challenge: it is highly susceptible to oxidative dimerization.
This guide provides deep mechanistic insights, troubleshooting decision trees, and field-proven protocols to help you diagnose, prevent, and reverse 2-ATP oxidation, ensuring high yields and reproducible syntheses.
Mechanistic Insight: The Oxidation-Reduction Cycle
To effectively manage 2-ATP, one must understand the causality behind its instability. The thiol (-SH) group in 2-ATP is highly electron-rich, a property exacerbated by the adjacent electron-donating amino (-NH2) group. Upon exposure to atmospheric oxygen, the thiol undergoes single-electron oxidation to form a thiyl radical. These radicals rapidly dimerize to form a stable S-S bond, converting the reactive liquid monomer into the inactive solid dimer, bis(2-aminophenyl) disulfide [1][2].
Because this oxidation is a reversible redox process, researchers can either physically separate the monomer from the dimer or chemically reduce the disulfide back to the active monomer in situ[3].
Mechanistic pathway of 2-aminothiophenol oxidative dimerization and its chemical reduction.
Troubleshooting Guide & Decision Tree
If your benzothiazole synthesis is suffering from low yields or complex impurity profiles, the degradation of your 2-ATP starting material is the most probable root cause[1]. Use the decision tree below to diagnose the state of your reagents.
Decision tree for diagnosing and resolving 2-aminothiophenol oxidation issues.
Diagnostic Indicators of Oxidation
-
Visual Inspection: Pure 2-ATP is a clear to pale-yellow liquid at room temperature. The disulfide dimer is an amber-colored solid (mp ~90-93 °C). If your 2-ATP bottle contains a crusty solid or has turned dark amber, significant oxidation has occurred[2][4].
-
NMR Validation: In 1 H NMR, the disappearance of the free -SH proton and a shift in the aromatic proton signals indicate disulfide formation.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . You must verify the success of the purification or reduction step before proceeding to your main synthetic reaction.
Protocol A: Pre-Reaction Purification via Vacuum Distillation
Causality: Because the monomeric 2-ATP is a liquid and the oxidized disulfide dimer is a solid with a significantly higher boiling point, vacuum distillation physically separates the volatile active monomer from the non-volatile dimer and other polymeric impurities.
Step-by-Step Methodology:
-
Setup: Assemble a short-path vacuum distillation apparatus. Ensure all glassware is oven-dried and purged with Argon.
-
Loading: Transfer the degraded 2-ATP (liquid/solid mixture) into the distillation flask. Add a small magnetic stir bar.
-
Vacuum Application: Apply a high vacuum (ideally ≤ 5 mmHg). Crucial: Do not heat the flask until the vacuum is fully stabilized to prevent accelerated thermal oxidation.
-
Heating: Gradually heat the oil bath. 2-ATP distills at approximately 70–72 °C at 5 mmHg.
-
Collection: Collect the clear, colorless distillate in a receiving flask chilled in an ice bath. Leave the dark, solid disulfide residue in the boiling flask.
-
Validation Step: Spot the distillate on a TLC plate (Hexanes/EtOAc) alongside the crude mixture. The distillate should show a single spot corresponding to the monomer, with no baseline material (dimer).
-
Storage: Immediately backfill the receiving flask with Argon, seal with a suba-seal septum, wrap in aluminum foil (to prevent photo-oxidation), and store at 2–8 °C.
Protocol B: In Situ Reduction using Ammonia Borane ( BH3NH3 )
Causality: If distillation is impractical, you can use the disulfide dimer directly by adding a reducing agent to the reaction mixture. Ammonia borane ( BH3NH3 ) acts as a dual-purpose reagent: it cleaves the S-S bond via hydride transfer to regenerate 2-ATP, and the boron atom coordinates with the nitrogen atom of 2-ATP, activating the N-H bond to increase its nucleophilicity for subsequent cyclization[5][6].
Step-by-Step Methodology:
-
Preparation: In an oven-dried, Argon-purged Schlenk flask, add bis(2-aminophenyl) disulfide (0.5 mmol) and your reaction solvent (e.g., NMP or DMF, 2 mL).
-
Reduction: Add Ammonia Borane ( BH3NH3 , 1.5 to 3.0 equivalents depending on the downstream reaction)[5].
-
Activation: Stir the mixture at the required reaction temperature (e.g., 60–100 °C) for 1 hour. The S-S bond cleavage occurs during this phase.
-
Validation Step (In-Process NMR): Extract a 50 μ L aliquot, dilute in DMF- d7 , and run a quick 1 H NMR. You will observe the -NH 2 protons shift downfield (e.g., from ~4.87 ppm to ~5.19 ppm), confirming the reduction of the disulfide and the formation of the activated 2-ATP-borane complex[5].
-
Continuation: Once validated, add your coupling partner (e.g., aldehydes, carboxylic acids, or CO 2 ) to proceed with the benzothiazole synthesis[3][6].
Quantitative Comparison of Reduction & Prevention Strategies
When choosing how to manage 2-ATP oxidation, consider the chemical environment of your main reaction. The table below summarizes the causality and trade-offs of various strategies.
| Strategy | Reagent / Method | Causality / Mechanism | Pros | Cons |
| Pre-Purification | Vacuum Distillation | Physically separates volatile monomer from non-volatile dimer based on boiling point differentials. | Yields pure, additive-free monomeric liquid. | Does not prevent re-oxidation in the reactor; requires specialized setup. |
| In Situ Reduction | Ammonia Borane ( BH3NH3 ) | Hydride transfer cleaves S-S bond; boron coordinates to amine, activating N-H bond[5][6]. | Dual-purpose (reduces and activates); excellent for CO 2 insertion[6]. | May inadvertently reduce sensitive functional groups on coupling partners. |
| In Situ Reduction | Tributylphosphine ( PBu3 ) | Nucleophilic attack on sulfur cleaves the S-S bond, forming a reactive phosphonium intermediate[3]. | Mild conditions (room temperature); highly efficient for carboxylic acid coupling[3]. | Generates phosphine oxide byproducts which complicate column chromatography. |
| In Situ Reduction | Sodium Hydrosulfide (NaSH) | Thiol-disulfide exchange reaction drives the equilibrium toward the monomer[1]. | Highly cost-effective; utilizes readily available inorganic salts[1]. | Generates toxic H2S gas; requires strict ventilation and basic scrubbing. |
Frequently Asked Questions (FAQs)
Q1: Can I intentionally use bis(2-aminophenyl) disulfide as my starting material instead of 2-ATP? A: Yes. In fact, many modern "green" synthetic routes intentionally use the disulfide dimer because it is a stable, bench-friendly solid that does not degrade over time[3]. By employing in situ reducing agents like tributylphosphine or ammonia borane, you can generate the reactive 2-ATP monomer exactly when needed, bypassing the storage issues of the liquid monomer[3][7].
Q2: Why does my reaction fail even when using freshly distilled 2-ATP? A: If your 2-ATP is pure but the reaction still fails, the issue is likely in-process oxidation. 2-ATP can oxidize directly in the reaction flask if the solvents are not thoroughly degassed[1]. Always sparge your solvents with Argon for at least 15 minutes prior to use, and maintain a strict inert gas blanket during the reaction.
Q3: How should I store 2-ATP to maximize its shelf life? A: 2-ATP must be stored to mitigate three factors: oxygen, heat, and light. Store it in a tightly sealed Schlenk flask or a septum-capped bottle under a positive pressure of Argon. Keep it refrigerated (2–8 °C) and wrap the container in aluminum foil.
References
- Technical Support Center: Synthesis of Benzothiazoles from 2-Aminothiophenol Benchchem URL
- Catalyst-free reductive cyclization of bis(2-aminophenyl)
- CAS 137-07-5: 2-Aminothiophenol CymitQuimica URL
- Synthesis of 2-arylbenzothiazoles via direct condensation between in situ generated 2-aminothiophenol from disulfide cleavage and carboxylic acids ResearchGate URL
- Chemoselective Oxidation of Thiols with Oxoammonium Cations ACS Publications URL
- Catalyst-free reductive cyclization of bis(2-aminophenyl)
- Catalyst-free reductive cyclization of bis(2-aminophenyl)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. CAS 137-07-5: 2-Aminothiophenol | CymitQuimica [cymitquimica.com]
- 5. Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO2 in the presence of BH3NH3 to synthesize 2-unsubstituted benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalyst-free reductive cyclization of bis(2-aminophenyl) disulfide with CO 2 in the presence of BH 3 NH 3 to synthesize 2-unsubstituted benzothiazole ... - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03134E [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Beyond Phortress (5F 203): A Comparative Guide to Next-Generation AhR-Targeted Anticancer Agents
As drug development pivots toward highly selective molecular targets, the Aryl Hydrocarbon Receptor (AhR) has emerged as a critical focal point for oncology. Phortress (the lysyl amide prodrug of 5F 203 ) represents a foundational benchmark in AhR-targeted therapy. Upon entering sensitive cancer cells, 5F 203 acts as a potent AhR ligand, triggering nuclear translocation and binding to Xenobiotic Response Elements (XRE) 1[1]. This induces the transcription of cytochrome P450 enzymes (specifically CYP1A1), which metabolize 5F 203 into highly reactive electrophilic species that form lethal DNA adducts 1[1].
While 5F 203 exhibits exquisite selectivity against specific breast, ovarian, and renal carcinomas 1[1], its absolute reliance on CYP1A1-mediated genotoxicity presents clinical bottlenecks, including acquired resistance and off-target toxicity. Consequently, identifying alternatives that leverage AhR modulation without strict reliance on DNA adduct formation is critical. This guide evaluates two leading alternatives—Aminoflavone and ITE —and provides a self-validating experimental framework for decoupling their mechanisms.
Leading Alternatives to 5F 203
Alternative 1: Aminoflavone (AF / AFP464) – Dual-Track Signaling
Aminoflavone (AF) is an AhR ligand that shares the CYP1A1/SULT1A1-dependent genotoxic profile of 5F 203 but introduces a crucial mechanistic divergence: AhR-independent target inhibition 2[2]. AF profoundly inhibits Hypoxia-Inducible Factor 1-alpha (HIF-1α) transcriptional activity and protein accumulation, a critical factor in tumor survival under oxygen deprivation 2[2].
Crucially, in AhR-deficient MCF-7 cells (AhR100), AF fails to induce cytotoxicity or significant DNA damage (γH2AX), yet still successfully downregulates HIF-1α mRNA and protein expression 2[2]. This decoupling suggests AF can overcome hypoxic tumor microenvironments independently of its genotoxic payload.
Alternative 2: ITE – Non-Genotoxic Endogenous Modulation
ITE (2-(1'H-indole-3'-carbonyl)-thiazole-4-carboxylic acid methyl ester) is a non-toxic, endogenous AhR ligand. Unlike 5F 203, ITE does not rely on CYP-mediated bioactivation to form DNA adducts. Instead, it acts as a transcriptional modulator to suppress cancer stemness and aggressive signaling pathways.
In highly aggressive Triple Negative Breast Cancer (TNBC) models, ITE significantly reduces the expression of JAG1 and the intracellular domain of NOTCH1 (NICD1), thereby limiting tumor migration and invasiveness 3[3]. By shifting the AhR signaling axis away from genotoxicity and toward the repression of stemness markers, ITE provides a highly tolerable alternative for long-term tumor suppression.
Mechanistic Visualization
Mechanistic divergence of AhR ligands: 5F 203, Aminoflavone, and ITE in cancer targeting.
Quantitative Performance Comparison
| Feature | Phortress (5F 203) | Aminoflavone (AF / AFP464) | ITE |
| Origin | Synthetic Benzothiazole | Synthetic Flavone | Endogenous Tryptophan Metabolite |
| Primary Mechanism | AhR-dependent CYP1A1 induction leading to DNA adducts | AhR-dependent DNA damage & AhR-independent HIF-1α inhibition | AhR-dependent transcriptional repression (Non-genotoxic) |
| AhR Dependency for Cytotoxicity | Absolute (Requires functional AhR/CYP1A1 axis) | High (Requires AhR for genotoxicity, but not for HIF-1α inhibition) | Moderate (Acts via AhR to suppress stemness, not direct cytotoxicity) |
| Key Secondary Targets | None identified | HIF-1α, α6-integrin | Oct4, JAG1, NOTCH1 |
| Sensitive Cancer Models | Breast (ER+/-), Ovarian, Renal | Breast (MCF-7), Renal | TNBC, Glioblastoma, Ovarian |
Experimental Protocol: A Self-Validating System
To rigorously validate whether an alternative compound's efficacy relies on the canonical AhR/CYP1A1 axis (like 5F 203) or an orthogonal pathway (like Aminoflavone), researchers must employ a self-validating experimental system.
Workflow for decoupling AhR-dependent cytotoxicity from AhR-independent effects.
Step-by-Step Methodology & Causality:
1. Isogenic Cell Line Establishment & Selection
-
Protocol: Culture wild-type MCF-7 cells alongside AhR100 cells (an MCF-7 derived line with functionally impaired AhR expression) 2[2].
-
Causality: Using an AhR-impaired mutant provides a definitive internal negative control. Any phenotypic changes observed in the AhR100 line upon drug exposure can be conclusively attributed to AhR-independent mechanisms.
2. Pathway Validation via XRE-Luciferase Assay
-
Protocol: Transfect both cell lines with an XRE-driven luciferase reporter plasmid. Treat with a known AhR agonist (e.g., TCDD or 5F 203) and measure luminescence 2[2].
-
Causality: This step functionally validates the model. A >75% reduction in luciferase activity in AhR100 cells confirms the impairment of the canonical AhR pathway 2[2], ensuring the system is primed for decoupling analysis.
3. Phenotypic Assays (Cytotoxicity vs. DNA Damage)
-
Protocol: Treat both cell lines with the test compound (e.g., Aminoflavone) across a concentration gradient (0.1 - 2 μM). Perform MTS assays for cell viability and Western blotting for γH2AX (a marker of double-strand DNA breaks) 2[2].
-
Causality: Quantifying γH2AX alongside viability distinguishes cytostatic target inhibition from genotoxic cell death. If the compound is strictly AhR-dependent (like 5F 203), both cytotoxicity and γH2AX will be absent in AhR100 cells 2[2].
4. Target Protein Quantification (e.g., HIF-1α)
-
Protocol: Induce hypoxia (or treat with CoCl2) to stabilize HIF-1α. Treat with the test compound and quantify HIF-1α mRNA via qRT-PCR and protein via Western blot.
-
Causality: Measuring the secondary target in the absence of DNA damage confirms the alternative mechanism. For Aminoflavone, the continued suppression of HIF-1α in AhR100 cells definitively proves its dual-track, AhR-independent capability 2[2].
References
- Exploring New Molecular Targets in Advanced Ovarian Cancer: The Aryl Hydrocarbon Receptor (AhR) and Antitumor Benzothiazole Ligands as Potential Therapeutic Candidates.IntechOpen.
- Aminoflavone, a Ligand of the Aryl Hydrocarbon Receptor, Inhibits HIF-1α Expression in an AhR-Independent Fashion.Cancer Research (AACR Journals).
- The putative endogenous AHR ligand ITE reduces JAG1 and associated NOTCH1 signaling in triple negative breast cancer cells.Biochemical Pharmacology (PubMed).
Sources
- 1. Exploring New Molecular Targets in Advanced Ovarian Cancer: The Aryl Hydrocarbon Receptor (AhR) and Antitumor Benzothiazole Ligands as Potential Therapeutic Candidates | IntechOpen [intechopen.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. The putative endogenous AHR ligand ITE reduces JAG1 and associated NOTCH1 signaling in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Benzothiazole Derivatives in Oncology: A Head-to-Head Comparison in Sensitive vs. Resistant Cell Lines
Multidrug resistance (MDR) remains a formidable bottleneck in clinical oncology. Traditional chemotherapeutics, such as taxanes and Vinca alkaloids, frequently fall victim to P-glycoprotein (P-gp) mediated efflux or target-site mutations[1]. In the pursuit of novel pharmacophores, benzothiazole derivatives have emerged as highly versatile agents capable of bypassing these classic resistance mechanisms.
As a Senior Application Scientist, I have designed this guide to objectively compare the performance of leading benzothiazole derivatives across sensitive and resistant cancer cell lines. This analysis moves beyond basic viability data to explain the causality behind experimental choices, offering a self-validating framework for your own drug development workflows.
Mechanistic Pathways: How Benzothiazoles Evade Resistance
The ability of a benzothiazole derivative to retain potency in an MDR phenotype is entirely dictated by its structural substitutions, which route the molecule through distinct biological pathways:
-
CYP1A1-Mediated Bioactivation: Fluorinated 2-arylbenzothiazoles, such as 5F-203 and GW 610 , act as prodrugs. They bind to the Aryl Hydrocarbon Receptor (AhR) and induce the expression of cytochrome P450 1A1 (CYP1A1) ()[2]. CYP1A1 subsequently oxidizes the compound into a reactive electrophile that forms lethal DNA adducts[2]. Cell lines that lack inducible CYP1A1 (e.g., MDA-MB-435) are inherently resistant, making the AhR/CYP1A1 axis a definitive biomarker for sensitivity[2].
-
Tubulin Polymerization Inhibition (Colchicine Site): Newer, water-soluble benzothiazoles (e.g., MI-181 ) target the colchicine binding site (zones A–C) of tubulin ()[1]. Because these molecules are smaller and more polar than traditional taxanes, they are poor substrates for P-gp efflux pumps, allowing them to retain nanomolar potency even in highly resistant lines like HT-29[1].
Mechanism of benzothiazole derivatives bypassing MDR via CYP1A1 and tubulin targeting.
Head-to-Head Data: Sensitive vs. Resistant Cell Lines
To objectively evaluate performance, we must look at the Resistance Fold (RF)—the ratio of the IC50 in the resistant line to the IC50 in the sensitive line. A lower RF indicates a superior ability to bypass resistance.
| Compound | Primary Target | Sensitive Line (IC50/GI50) | Resistant Line (IC50/GI50) | Resistance Fold (RF) | Mechanistic Insight |
| GW 610 | CYP1A1 Induction | MCF-7: < 0.1 nM | MCF-7/Resistant: < 1.0 nM | < 10x | Dimethoxyphenyl substitution evades cross-resistance seen in aminophenyls ()[3]. |
| 5F-203 | CYP1A1 / DNA Adducts | MCF-7: Highly Sensitive | MDA-MB-435: > 10 µM | Inherent Resistance | MDA-MB-435 lacks the inducible AhR/CYP1A1 axis required for bioactivation[2]. |
| MI-181 | Tubulin (Colchicine site) | HeLa: 17 nM | HT-29 (MDR): 208 nM | ~12.2x | High polarity prevents recognition by P-gp efflux pumps[1]. |
| Compound 8 | Tubulin Polymerization | U87MG: 9 nM | T98G: 52 nM | ~5.7x | Pyridine-BZA scaffold bypasses traditional glioblastoma resistance mechanisms[1]. |
Data Synthesis: GW 610 stands on a pinnacle of potency. Intriguingly, breast cancer cell lines with acquired resistance to earlier aminophenyl benzothiazoles retain extreme sensitivity to GW 610, highlighting a complete lack of cross-resistance[3].
Experimental Protocol: Resistance Profiling & Mechanistic Validation
A robust assay cannot merely report viability; it must prove why a cell died or survived. The following protocol is designed as a self-validating system . By incorporating chemical rescue arms (Resveratrol and Verapamil), you directly interrogate the causality of the resistance.
Step-by-Step Methodology
Step 1: Isogenic Cell Seeding
-
Select paired isogenic cell lines (e.g., sensitive MCF-7 and an acquired-resistant MCF-7 variant).
-
Seed cells at 2,000–5,000 cells/well in 96-well plates to ensure they remain in the logarithmic growth phase throughout the 72-hour assay. Allow 24 hours for adherence.
Step 2: Compound Dosing & Chemical Rescue (The Validation Matrix)
-
Prepare a 9-point log-scale dilution series of the benzothiazole derivative (e.g., 0.1 nM to 10 µM).
-
Self-Validation Arm A (CYP1A1 Dependency): Co-treat a subset of sensitive cells with the CYP1A1 inhibitor Resveratrol (5 µM). If the benzothiazole relies on CYP1A1 (like 5F-203), Resveratrol will block bioactivation, artificially shifting the sensitive cells to a resistant phenotype[2].
-
Self-Validation Arm B (Efflux Dependency): Co-treat a subset of resistant cells with the P-gp inhibitor Verapamil (10 µM). If resistance is purely efflux-mediated, Verapamil will restore sensitivity.
Step 3: Viability Readout
-
After 72 hours of exposure, assess cell viability using a metabolic indicator such as MTT or CellTiter-Glo® Luminescent Cell Viability Assay.
-
Calculate the IC50 values using non-linear regression analysis.
Step 4: Molecular Confirmation
-
Harvest lysates from the treated sensitive and resistant lines.
-
Perform a Western Blot for CYP1A1 protein expression to confirm that dose-dependent induction occurred exclusively in the sensitive cohort[3].
Step-by-step workflow for evaluating benzothiazole efficacy in resistant cell lines.
References
-
Potent and Selective Benzothiazole-Based Antimitotics with Improved Water Solubility: Design, Synthesis, and Evaluation as Novel Anticancer Agents. PMC / National Institutes of Health (NIH).[Link]
-
Antitumor Benzothiazoles. 26. 2-(3,4-Dimethoxyphenyl)-5-fluorobenzothiazole (GW 610, NSC 721648), a Simple Fluorinated 2-Arylbenzothiazole, Shows Potent and Selective Inhibitory Activity against Lung, Colon, and Breast Cancer Cell Lines. Journal of Medicinal Chemistry - ACS Publications.[Link]
-
Induction of CYP1A1 in tumor cells by the antitumor agent 2-[4-amino-3-methylphenyl]-5-fluoro-benzothiazole: A potential surrogate marker for patient sensitivity. Cancer Research - AACR.[Link]
Sources
Personal protective equipment for handling 2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-benzothiazole
As a Senior Application Scientist, I have designed this operational guide to address the specific physicochemical risks associated with 2-[(E)-2-(4-fluorophenyl)ethenyl]-1,3-benzothiazole (CAS: 144528-15-4).
This fluorinated styrylbenzothiazole derivative is highly valued in drug discovery as a precursor for fluorescent probes, amyloid-binding agents, and photoswitchable microtubule modulators . However, its lipophilicity, biological activity, and crystalline nature present unique handling challenges. The protocols below are engineered not just to list safety steps, but to establish a self-validating safety system where every operational choice directly mitigates a specific chemical mechanism of exposure.
Causality-Driven PPE Specifications
The most common point of failure in handling fluorinated benzothiazoles is misunderstanding the interaction between the compound, the solvent, and the Personal Protective Equipment (PPE). Because this compound is highly hydrophobic, it is almost exclusively solubilized in Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).
DMSO acts as a "Trojan horse," rapidly permeating standard laboratory gloves and carrying dissolved toxic solutes directly into the bloodstream . Therefore, standard single-layer nitrile gloves are fundamentally inadequate once the compound is in solution.
Table 1: Quantitative PPE Specifications and Chemical Resistance Data
| PPE Component | Material Specification | Target Hazard | Breakthrough Time | Causality & Scientific Rationale |
| Outer Glove | Nitrile (8 mil) | Dry Powder (144528-15-4) | >480 min | Provides excellent tactile sensitivity and prevents direct dermal contact with the lipophilic powder during initial weighing. |
| Inner Glove | Neoprene (5 mil) | DMSO / DMF Solvents | >240 min | DMSO degrades nitrile in <5 minutes. Neoprene provides a critical secondary barrier against solvent-mediated systemic exposure. |
| Respirator | N95 / FFP3 Particulate | Aerosolized Crystals | N/A (99.9% filter) | Styrylbenzothiazoles hold static charge and aerosolize easily. Captures particles <0.3 µm to prevent respiratory tract irritation. |
| Eye Protection | Splash Goggles (Sealed) | Liquid Splash / Dust | N/A | Standard safety glasses lack orbital seals. Goggles prevent corneal absorption of fluorinated particulates. |
| Body | Flame-Resistant Lab Coat | Spills / Static Buildup | N/A | Prevents static discharge which can cause the powder to "jump" from the spatula, while protecting against solvent splashes. |
Operational Workflow: Subtractive Solubilization
To prevent aerosolization and exposure, we utilize a Subtractive Solubilization Protocol . This self-validating method eliminates the need to transfer dry powder between vessels, thereby neutralizing the primary vector for inhalation exposure while ensuring mathematically perfect stock concentrations .
Step-by-Step Methodology:
-
Environmental Preparation: Activate a Class II Type B2 Biological Safety Cabinet (BSC) or a ducted fume hood. Clear the deck of all combustible materials.
-
Static Neutralization: Pass an anti-static zero-stat gun over the sealed commercial vial of 144528-15-4 and your gloved hands. Reasoning: Fluorinated aromatics are highly crystalline and prone to electrostatic repulsion, which causes them to aerosolize upon opening.
-
Initial Mass Verification (Self-Validation Step 1): Weigh the completely sealed, intact vial containing the chemical on an analytical balance. Record this as Massinitial .
-
In-Situ Solubilization: Inside the fume hood, carefully uncap the vial. Using a calibrated micropipette, add your calculated volume of anhydrous DMSO directly into the commercial vial.
-
Final Mass Verification (Self-Validation Step 2): Cap the vial tightly, vortex until fully dissolved, and re-weigh the empty syringe/pipette tip to confirm the exact volume of solvent dispensed. You now have a precise molarity without ever exposing the dry powder to the open air.
-
Decontamination: Wipe down the fume hood deck and the exterior of the sealed vial with 70% Ethanol, followed by a damp soapy cloth to remove any lipophilic residue.
Figure 1: Self-validating operational workflow for handling and solubilizing styrylbenzothiazole.
Spill Response & Halogenated Waste Disposal
Because 144528-15-4 contains a fluorine atom, it fundamentally alters your disposal pathway. Incineration of fluorinated compounds at standard temperatures can produce highly toxic hydrogen fluoride (HF) gas. Therefore, all waste associated with this compound must be strictly segregated to comply with environmental safety mandates .
-
Solid Powder Spills: Do NOT sweep dry. Mist the spill gently with water to bind the powder and prevent aerosolization. Wipe up with damp inert absorbent pads.
-
Liquid Spills (in DMSO): Do NOT use water, as DMSO is miscible and will spread the hazard. Apply a universal chemical absorbent pad immediately.
-
Disposal Classification: Place all contaminated PPE, pipette tips, and absorbent pads into a chemically compatible, leak-proof container explicitly labeled as Halogenated Organic Waste .
Figure 2: Decision tree for spill response and halogenated waste disposal protocols.
References
-
Gao, L., Meiring, J. C. M., Heise, C., et al. (2021). "Photoswitchable epothilone-based microtubule stabilisers allow GFP-imaging-compatible, optical control over the microtubule cytoskeleton." bioRxiv. URL:[Link]
-
National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CID 679, Dimethyl sulfoxide." PubChem. URL:[Link]
-
National Research Council. (2011). "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards." National Academies Press. URL:[Link]
-
Occupational Safety and Health Administration. (2024). "Personal Protective Equipment (Standard 1910.132)." OSHA. URL: [Link]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
